GNE-617 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S.ClH/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15;/h1-11,13H,12H2,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSTYFYGGLTNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-617 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-617 hydrochloride is a potent and competitive small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Cancer cells exhibit a heightened metabolic state and are often heavily reliant on this pathway to meet their increased demand for NAD+, an essential cofactor for cellular bioenergetics, DNA repair, and signaling.[4] By targeting NAMPT, GNE-617 effectively depletes the cellular NAD+ pool, leading to catastrophic metabolic failure and subsequent cell death in malignant cells.[5][6] This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and key experimental methodologies related to GNE-617 in the context of oncology research.
Core Mechanism of Action: NAMPT Inhibition and NAD+ Depletion
The primary mechanism of action of GNE-617 is the direct inhibition of the NAMPT enzyme. This blockade halts the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a critical precursor for NAD+ synthesis.[7] This action is highly specific and potent, leading to a rapid and sustained decrease in intracellular NAD+ levels.
Cancer cells, due to their rapid proliferation and high energy demands, are particularly vulnerable to NAD+ depletion.[4] The consequences of this depletion are multifaceted, leading to:
-
Energy Crisis: A sharp decrease in ATP levels, as NAD+ is a critical cofactor for glycolysis and oxidative phosphorylation.[2][6]
-
Impaired DNA Repair: NAD+ is a required substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for repairing single-strand DNA breaks.
-
Signaling Disruption: NAD+-dependent enzymes like sirtuins, which regulate transcription and cellular stress responses, are inactivated.
This multi-pronged assault on cellular homeostasis ultimately triggers cell cycle arrest and programmed cell death.[5]
Caption: NAD+ Biosynthesis Pathways and the inhibitory action of GNE-617 on NAMPT.
Quantitative Data Presentation
The potency of GNE-617 has been quantified in various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound
| Target / Cell Line | Assay Type | Value (IC50) | Reference(s) |
| Purified Human NAMPT | Biochemical Inhibition | 5 nM | [1][5][8] |
| A549 (NSCLC) | Cellular NAMPT Inhibition | 18.9 nM | [2][8] |
Table 2: In Vivo Effects of GNE-617 on Tumor NAD+ Levels
| Xenograft Model | GNE-617 Dose | Treatment Duration | % NAD+ Reduction (vs. Vehicle) | Reference(s) |
| PC3 (Prostate) | 30 mg/kg, single dose | 24 hours | ~85% | [6][9] |
| HT-1080 (Fibrosarcoma) | 30 mg/kg, single dose | 24 hours | ~85% | [6][9] |
| HT-1080 (Fibrosarcoma) | 5 - 7.5 mg/kg, daily | 5 days | ~80% | [6] |
| HT-1080 (Fibrosarcoma) | 20 - 30 mg/kg, daily | 5 days | >98% | [6][9] |
Cellular Consequences of NAMPT Inhibition
The depletion of NAD+ by GNE-617 initiates a cascade of events culminating in cell death. Treatment with GNE-617 leads to a significant decrease in cell motility and induces cell cycle arrest.[5] While the precise mode of cell death can be cell-line dependent, activation of Caspase-3, a key executioner of apoptosis, has been observed in cell lines such as A549 and HCT116.[5]
Caption: Logical flow of cellular events following GNE-617-mediated NAMPT inhibition.
Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections detail the core methodologies used to characterize the activity of GNE-617.
Cellular NAD+ and ATP Quantification
-
Objective: To measure the intracellular levels of NAD+ and ATP following treatment with GNE-617.
-
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., PC3, HT-1080, MiaPaCa-2) at a determined density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose titration of GNE-617 or vehicle control for a specified time course (e.g., 48 hours).[6]
-
Metabolite Extraction: Aspirate media, wash cells with ice-cold PBS, and lyse cells using a methanol/acetonitrile/water solution. Scrape cells and collect the lysate.
-
Analysis (LC-MS/MS): Centrifuge the lysate to pellet protein and debris. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify absolute NAD+ levels.[5][6]
-
Analysis (ATP): For parallel plates, quantify ATP levels using a commercial luminescent assay kit (e.g., CellTiter-Glo). Luminescence is proportional to the ATP concentration.[6]
-
In Vivo Xenograft Efficacy Studies
-
Objective: To determine the anti-tumor efficacy of GNE-617 in a living model.
-
Methodology:
-
Animal Models: Utilize immunodeficient mice (e.g., female NCR nude or BALB/c SCID mice).[6][10]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.[6]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment and control groups.
-
Drug Formulation & Administration: Formulate GNE-617 in a vehicle such as PEG400/H2O/EtOH (60/30/10). Administer the compound or vehicle control via oral gavage at specified doses and schedules (e.g., 30 mg/kg, once daily for 7 days).[6][11]
-
Monitoring: Measure tumor volumes using digital calipers every 2-3 days and monitor animal body weight as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or at specified time points), harvest tumors to measure intratumoral NAD+ levels via LC-MS/MS to confirm target engagement.[9]
-
Caption: Standard experimental workflow for assessing the in vivo efficacy of GNE-617.
The Role of NAPRT1 and Synthetic Lethality
An important consideration in the therapeutic application of NAMPT inhibitors is the status of the Preiss-Handler pathway, which serves as an alternative route for NAD+ synthesis from nicotinic acid (NA). The key enzyme in this pathway is nicotinic acid phosphoribosyltransferase (NAPRT1).[6][7] Many tumors exhibit downregulation or deficiency of NAPRT1, making them exclusively dependent on the NAMPT-driven salvage pathway.[3][12] This creates a synthetic lethal interaction, whereby inhibiting NAMPT with GNE-617 in NAPRT1-deficient cancer cells is profoundly cytotoxic, while normal tissues (often NAPRT1-proficient) can utilize NA to replenish NAD+ and are thus spared. This biomarker-driven approach could significantly enhance the therapeutic index of GNE-617.[3][11]
Conclusion
This compound is a highly potent inhibitor of NAMPT that functions by depleting cellular NAD+, a critical metabolite for cancer cell survival and proliferation. Its mechanism leads to an energy crisis, impaired cellular functions, and ultimately, cell death. The compound demonstrates robust activity both in vitro and in vivo. The potential for a synthetic lethal therapeutic strategy in NAPRT1-deficient tumors makes GNE-617 a compelling agent for further investigation in oncology drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | NAMPT | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
GNE-617 Hydrochloride: A Deep Dive into its Structure-Activity Relationship for NAMPT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 hydrochloride is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] This pathway is critical for cellular metabolism and energy production, and its upregulation in various cancers makes NAMPT an attractive target for therapeutic intervention. GNE-617 has demonstrated robust anti-tumor efficacy in preclinical models, prompting significant interest in understanding the molecular determinants of its activity.[2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of GNE-617, offering valuable insights for the design of next-generation NAMPT inhibitors. We will explore the key structural motifs of GNE-617, the impact of their modification on biological activity, and the experimental methodologies used to elucidate these relationships.
Core Structure and Mechanism of Action
GNE-617 belongs to the class of imidazo[1,2-a]pyridine-based NAMPT inhibitors. Its mechanism of action involves competitive inhibition of NAMPT, leading to the depletion of intracellular NAD+ levels and subsequent cell death in cancer cells that are highly dependent on the salvage pathway.[1][2] A critical aspect of the activity of GNE-617 and other potent NAMPT inhibitors is their ability to act as substrates for the enzyme, forming a phosphoribosyl adduct (pRib-adduct). This adduct then acts as a tight-binding inhibitor of NAMPT.[4] The formation of this adduct is dependent on the presence of a nitrogen atom in the heterocyclic core that can be phosphoribosylated.[4]
Structure-Activity Relationship (SAR)
The SAR of GNE-617 has been investigated through the synthesis and evaluation of various analogs. These studies have highlighted the importance of three key structural components: the imidazo[1,2-a]pyridine core, the central amide linker, and the substituted phenyl sulfone moiety.
Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is crucial for the potent inhibitory activity of GNE-617. A key finding is the necessity of the nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring for the formation of the inhibitory pRib-adduct. Analogs where this nitrogen is absent, such as GNE-200 and GNE-201, demonstrate a significant loss of antiproliferative efficacy, despite being structurally similar to active compounds.[4] This underscores the critical role of the NAMPT-catalyzed phosphoribosylation in the mechanism of action of this class of inhibitors.[4]
Isomeric Analogs
The substitution pattern on the imidazo[1,2-a]pyridine core also plays a significant role in determining the potency of these inhibitors. A notable example is the comparison between GNE-617 and its structural isomer, GNE-643. While both compounds are potent inhibitors of the NAMPT enzyme in biochemical assays, GNE-643 exhibits significantly weaker antiproliferative activity in cellular assays.[5][6] This difference in cellular potency is attributed to the altered conformation of the GNE-643-pRib adduct, which is thought to have a weaker association with the NAMPT enzyme.[4]
| Compound | Core Structure Modification | Biochemical IC50 (nM) | Cellular Antiproliferative Activity | Reference |
| GNE-617 | Imidazo[1,2-a]pyridine | 5 | Potent | [1][2] |
| GNE-643 | Structural isomer of GNE-617 | Potent | Weaker than GNE-617 | [4][5][6] |
| GNE-200 | Analog lacking the key nitrogen for pRib adduct formation | - | Inactive | [4] |
| GNE-201 | Analog lacking the key nitrogen for pRib adduct formation | - | Inactive | [4] |
Signaling Pathway and Experimental Workflow
The inhibition of NAMPT by GNE-617 initiates a cascade of events within the cell, primarily driven by the depletion of NAD+. This disruption of cellular metabolism ultimately leads to cell death. The general workflow for evaluating the SAR of GNE-617 and its analogs involves a series of biochemical and cell-based assays.
Caption: Signaling pathway of GNE-617 mediated NAMPT inhibition.
Caption: General experimental workflow for GNE-617 SAR studies.
Experimental Protocols
NAMPT Biochemical Inhibition Assay
Objective: To determine the in vitro potency of GNE-617 analogs against purified human NAMPT enzyme.
Methodology:
-
Reagents and Materials: Purified recombinant human NAMPT, Nicotinamide (NAM), Phosphoribosyl pyrophosphate (PRPP), ATP, reaction buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl2, 1 mM DTT), and test compounds.
-
Procedure:
-
A reaction mixture containing NAMPT enzyme, PRPP, and ATP in the reaction buffer is prepared.
-
Test compounds at various concentrations are added to the reaction mixture and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate, NAM.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of the product, nicotinamide mononucleotide (NMN), is quantified. This can be done using various methods, including HPLC-MS/MS or a coupled enzyme assay where NMN is converted to NAD+, which is then detected using a colorimetric or fluorometric readout.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the NAMPT activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Viability Assay
Objective: To assess the antiproliferative effect of GNE-617 analogs on cancer cell lines.
Methodology:
-
Cell Lines and Culture: A panel of cancer cell lines, including those known to be sensitive to NAMPT inhibition, are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compounds for a prolonged period (e.g., 72-96 hours).
-
Cell viability is assessed using a variety of commercially available kits that measure parameters such as ATP levels (e.g., CellTiter-Glo®), metabolic activity (e.g., MTT or resazurin reduction assays), or cell number (e.g., CyQUANT®).
-
-
Data Analysis: The concentration of the test compound that reduces cell viability by 50% (EC50) is determined from the dose-response curves.
Conclusion
The structure-activity relationship of this compound provides a clear framework for the rational design of novel NAMPT inhibitors. The imidazo[1,2-a]pyridine core, with its essential nitrogen atom for phosphoribosylation, is a key determinant of potent cellular activity. The subtle interplay between the inhibitor's structure, its ability to form a stable pRib-adduct with NAMPT, and its resulting antiproliferative effects highlights the complexity of targeting this enzyme. The experimental protocols outlined in this guide provide a robust methodology for the continued exploration of the SAR of this important class of anticancer agents. Future efforts in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic index and overcome potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
GNE-617 Hydrochloride: A Technical Guide to Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-617 hydrochloride is a potent and selective preclinical inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Extensive preclinical studies have validated NAMPT as a therapeutic target in various solid tumors. This document provides a comprehensive technical overview of the target validation for GNE-617, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways. Notably, despite robust preclinical findings, a thorough search of public clinical trial registries and scientific literature did not yield any evidence of this compound having entered clinical trials.
Core Concept: Targeting NAD+ Metabolism in Cancer
Cancer cells exhibit a heightened metabolic rate to sustain rapid proliferation, leading to an increased demand for the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is crucial for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Many tumors become heavily reliant on the NAMPT-mediated salvage pathway for NAD+ biosynthesis. Inhibition of NAMPT by GNE-617 effectively depletes the cellular NAD+ pool, leading to an energy crisis and subsequent cancer cell death. This targeted approach exploits a key metabolic vulnerability of cancer cells.
Molecular Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
GNE-617 is a specific and potent inhibitor of the enzymatic activity of NAMPT.[1] It has a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[1][2] By blocking NAMPT, GNE-617 prevents the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of GNE-617 is the depletion of intracellular NAD+, which triggers a cascade of events culminating in tumor cell death. The key steps are outlined below:
Caption: Mechanism of action of this compound.
Quantitative In Vitro Activity
GNE-617 has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines. The half-maximal effective concentration (EC50) for cell viability, ATP depletion, and NAD+ reduction is consistently in the low nanomolar range.
Table 1: In Vitro Potency of GNE-617 in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) |
| HCT-116 | Colorectal | Proficient | 4.69 | 9.35 | 5.98 |
| Colo205 | Colorectal | Proficient | 1.83 | 3.39 | 2.50 |
| Calu6 | NSCLC | Proficient | 1.15 | 2.16 | 1.82 |
| HT-1080 | Fibrosarcoma | Deficient | 0.54 | 2.45 | 2.14 |
| PC3 | Prostate | Deficient | 0.95 | 3.51 | 2.91 |
| MiaPaCa-2 | Pancreatic | Deficient | 1.05 | 4.31 | 3.67 |
In Vivo Efficacy in Solid Tumor Xenograft Models
GNE-617 has shown significant anti-tumor activity in multiple preclinical xenograft models of solid tumors. Oral administration of GNE-617 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3]
Table 2: In Vivo Efficacy of GNE-617 in Xenograft Models [2]
| Tumor Model | Cancer Type | GNE-617 Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCT-116 | Colorectal | 30 | Twice Daily | >100 (regression) |
| MiaPaCa-2 | Pancreatic | 30 | Once Daily | 77 |
| PC3 | Prostate | 30 | Twice Daily | >100 (regression) |
| HT-1080 | Fibrosarcoma | 30 | Once Daily | >100 (regression) |
Pharmacodynamic studies in these models confirmed that GNE-617 treatment leads to a rapid and sustained depletion of NAD+ in tumor tissues, with reductions exceeding 95%.[2]
Experimental Protocols
Cell Viability Assay (CyQUANT® Assay)
This assay measures cell proliferation based on the fluorescence of a DNA-binding dye.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 96 hours.
-
Prepare the CyQUANT® lysis buffer containing the GR dye.
-
Remove the culture medium from the wells.
-
Add the CyQUANT® lysis buffer to each well and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the Cell Viability Assay.
NAD+ Level Measurement (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry is used for the sensitive and specific quantification of NAD+ in cell or tissue lysates.
Protocol:
-
Harvest cells or tumor tissue and rapidly quench metabolic activity (e.g., with liquid nitrogen).
-
Extract metabolites using an acidic extraction buffer (e.g., 0.5 M perchloric acid).
-
Neutralize the extracts and centrifuge to remove protein precipitates.
-
Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate NAD+ from other metabolites on a suitable column (e.g., C18).
-
Detect and quantify NAD+ using multiple reaction monitoring (MRM) with specific precursor and product ion transitions.
-
Normalize NAD+ levels to total protein concentration in the lysate.
Caption: Workflow for NAD+ Measurement by LC-MS/MS.
Western Blotting for NAPRT1 and Acetylated α-Tubulin
Western blotting is used to determine the protein expression levels of the biomarker NAPRT1 and the downstream pharmacodynamic marker of acetylated α-tubulin.
Protocol:
-
Prepare protein lysates from cells or tumor tissues using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NAPRT1 or acetylated α-tubulin (Lys40) overnight at 4°C. A loading control antibody (e.g., β-actin or total α-tubulin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General Workflow for Western Blotting.
Biomarker Strategy: NAPRT1 Deficiency
Nicotinate Phosphoribosyltransferase 1 (NAPRT1) is the key enzyme in the Preiss-Handler pathway, an alternative route for NAD+ synthesis from nicotinic acid (NA). Tumors that have lost NAPRT1 expression are particularly dependent on the NAMPT salvage pathway and are therefore hypothesized to be more sensitive to NAMPT inhibitors like GNE-617. This creates a synthetic lethal interaction. The expression status of NAPRT1 can be assessed by Western blot or immunohistochemistry and serves as a potential predictive biomarker for patient selection.
An interesting preclinical finding is that while co-administration of nicotinic acid can rescue the in vivo efficacy of GNE-617 in NAPRT1-deficient tumors, it does not protect these cells in vitro.[2] This suggests that the in vivo rescue may be due to systemic metabolic effects, such as the liver converting NA to metabolites that can be utilized by the tumor.
Clinical Development Status
A comprehensive search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) and the scientific literature did not identify any registered or published clinical trials for this compound in solid tumors. While other NAMPT inhibitors have entered clinical development, GNE-617 appears to remain a preclinical candidate. Preclinical studies have highlighted potential toxicities, such as retinal and cardiotoxicity at high doses in animal models, which may have influenced its progression to clinical trials.
Conclusion
This compound is a potent and selective preclinical NAMPT inhibitor with a well-defined mechanism of action centered on the depletion of NAD+ in cancer cells. Extensive in vitro and in vivo studies have validated NAMPT as a promising therapeutic target in a variety of solid tumors, particularly those deficient in NAPRT1. The preclinical data package for GNE-617 is robust, providing a strong rationale for targeting the NAMPT pathway. However, the lack of publicly available information on its clinical development suggests that it has not progressed to human trials, and the reasons for this remain undisclosed. This technical guide provides a thorough overview of the preclinical target validation for GNE-617, which can inform further research and development of novel NAMPT inhibitors for cancer therapy.
References
The Cellular Consequences of NAMPT Inhibition by GNE-617: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and signaling pathways, making it critical for the high metabolic demands of cancer cells.[2][3] GNE-617 is a potent and competitive small molecule inhibitor of NAMPT, demonstrating significant anti-tumor activity in various preclinical models.[4][5] This technical guide provides a comprehensive overview of the cellular effects of GNE-617, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of GNE-617 across various cancer cell lines, highlighting its potency in reducing NAD+ and ATP levels, and consequently inhibiting cell viability.
Table 1: In Vitro Potency of GNE-617 on NAD+ and ATP Levels, and Cell Viability [4][6]
| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) |
| PC3 | Prostate | Deficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 |
| HT-1080 | Fibrosarcoma | Deficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 |
| MiaPaCa-2 | Pancreatic | Deficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 |
| HCT-116 | Colorectal | Proficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 |
| Colo205 | Colorectal | Proficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 |
| Calu6 | Non-small cell lung | Proficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 |
| A549 | Non-small cell lung | - | - | - | 18.9[7] |
| U251 | Glioblastoma | - | - | - | 1.8[5] |
Table 2: In Vivo Effects of GNE-617 on Tumor Growth and NAD+ Levels [4]
| Xenograft Model | Cancer Type | GNE-617 Dose (mg/kg) | Treatment Duration (days) | Tumor NAD+ Reduction | Tumor Growth Inhibition (%TGI) |
| MiaPaCa-2 | Pancreatic | Not Specified | - | >98% | 77 |
| PC3 | Prostate | 30 (single dose) | 1 | 85% | - |
| HT-1080 | Fibrosarcoma | 20 or 30 (daily) | 5 | >98% | Significant |
| HCT-116 | Colorectal | Twice daily | 5 | >98% | Robust |
Signaling Pathways and Mechanisms of Action
GNE-617 exerts its cellular effects primarily through the inhibition of NAMPT, leading to a cascade of downstream events.
Caption: GNE-617 inhibits NAMPT, leading to NAD+ and ATP depletion, which triggers various anti-proliferative and cell death pathways.
The primary mechanism of cell death induced by GNE-617 is oncosis, a form of necrotic cell death characterized by cellular swelling and membrane blebbing.[8][9] However, in some cell lines, apoptosis, as evidenced by caspase-3 activation, is also observed.[8] The depletion of NAD+ also leads to a blockade of glycolysis and a reduction in cell motility and cell cycle progression.[8][9][10]
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the in vitro effects of GNE-617.
Caption: A generalized workflow for assessing the in vitro cellular effects of GNE-617.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assays
a) CyQUANT® Direct Cell Proliferation Assay
This assay measures the nucleic acid content as an indicator of cell number.
-
Materials: CyQUANT® Direct Cell Proliferation Assay Kit, opaque-walled 96-well or 384-well plates.
-
Procedure:
-
Seed cells in multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of GNE-617 and incubate for the desired period (e.g., 96 hours).
-
Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.
-
Add a volume of the 2X detection reagent equal to the volume of the cell culture medium in each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~508 nm and emission at ~527 nm.
-
Calculate EC50 values using a four-parameter logistic fit.[4]
-
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP levels as a measure of metabolically active cells.
-
Materials: CellTiter-Glo® Luminescent Cell Viability Assay Kit, opaque-walled multiwell plates.
-
Procedure:
-
Follow steps 1 and 2 from the CyQUANT assay protocol.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine EC50 values as described above.[4]
-
NAD+ and ATP Quantification by LC-MS/MS
-
Sample Preparation:
-
Culture and treat cells with GNE-617 as required.
-
Harvest cells and wash with ice-cold PBS.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate metabolites using a suitable column (e.g., HILIC).
-
Detect and quantify NAD+ and ATP based on their specific mass-to-charge ratios and fragmentation patterns.
-
Normalize the results to the total protein content or cell number.[8]
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
a) Caspase-3 Staining for Apoptosis
-
Procedure:
-
Treat cells with GNE-617 for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest and fix the cells (e.g., with paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Stain with a fluorescently labeled antibody specific for cleaved (active) caspase-3.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[8]
-
b) Phosphorylated Histone H3 Staining for Cell Cycle Analysis
-
Procedure:
-
Treat cells with GNE-617 for a specified duration (e.g., 36 hours).
-
Harvest, fix, and permeabilize the cells as described for apoptosis analysis.
-
Stain the cells with an antibody against phosphorylated histone H3 (a marker for mitotic cells) and a DNA dye (e.g., propidium iodide).
-
Analyze by flow cytometry to determine the percentage of cells in different phases of the cell cycle, with a focus on the mitotic population.[8]
-
In Vivo Xenograft Studies
-
Animal Models: Utilize immunodeficient mice (e.g., NCR nude or BALB/c SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flanks of the mice.
-
Treatment:
-
Monitoring:
-
Measure tumor volumes regularly using digital calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At specified time points post-treatment, harvest tumors to measure NAD+ levels by LC-MS/MS to confirm target engagement.[4]
-
Conclusion
GNE-617 is a potent NAMPT inhibitor that effectively depletes cellular NAD+ and ATP, leading to a cascade of anti-proliferative and cytotoxic effects in a broad range of cancer cell lines. Its primary mechanism of action involves the induction of oncosis-mediated cell death, accompanied by cell cycle arrest and inhibition of cell motility. The detailed protocols and workflows provided in this guide offer a robust framework for the preclinical evaluation of GNE-617 and other NAMPT inhibitors, facilitating further research and development in this promising area of cancer therapeutics.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Metabolic flux assays. [bio-protocol.org]
- 3. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. NAD+/NADH analysis by LC-MS/MS [bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
GNE-617 Hydrochloride: A Technical Guide to its Role in Cellular Metabolism and Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-617 hydrochloride is a potent and selective small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD) biosynthesis. By disrupting this critical metabolic pathway, GNE-617 leads to rapid depletion of cellular NAD and subsequently adenosine triphosphate (ATP), culminating in a form of regulated necrosis known as oncosis. This technical guide provides an in-depth overview of the mechanism of action of GNE-617, its effects on cellular metabolism, and its potential as an anti-cancer therapeutic. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and development in this area.
Introduction
Nicotinamide adenine dinucleotide (NAD) is a fundamental coenzyme in cellular metabolism, playing a critical role in redox reactions, DNA repair, and cell signaling. Many cancer cells exhibit an increased reliance on the NAMPT-mediated NAD salvage pathway to meet their high metabolic demands, making NAMPT an attractive target for anti-cancer therapy. This compound has emerged as a key investigational compound in this class, demonstrating robust preclinical activity in a variety of cancer models. This document serves as a comprehensive resource for understanding the cellular and molecular consequences of NAMPT inhibition by GNE-617.
Mechanism of Action
GNE-617 is a competitive inhibitor of NAMPT with a biochemical half-maximal inhibitory concentration (IC50) of approximately 5 nM.[1] Its primary mechanism of action is the direct inhibition of NAMPT, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor of NAD. This blockade of the NAD salvage pathway leads to a rapid and sustained depletion of the cellular NAD pool.
The depletion of NAD has profound consequences for cellular metabolism. As a critical cofactor for enzymes involved in glycolysis and oxidative phosphorylation, the reduction in NAD levels directly impairs the cell's ability to produce ATP. This energy crisis ultimately triggers a lytic form of cell death known as oncosis, characterized by cellular swelling, membrane blebbing, and loss of membrane integrity.[2] While markers of apoptosis, such as caspase-3 activation, can be detected in some cell lines following GNE-617 treatment, oncosis is considered the predominant mechanism of cell death.[2]
Below is a diagram illustrating the core signaling pathway affected by GNE-617.
Quantitative Data
The following tables summarize the in vitro potency and cellular effects of GNE-617 across a panel of human cancer cell lines.
Table 1: In Vitro Potency of GNE-617
| Cell Line | Cancer Type | NAPRT1 Status | NAMPT IC50 (nM) |
| A549 | Non-Small Cell Lung | Proficient | 18.9[3] |
| HCT116 | Colorectal | Proficient | 2.0[4] |
| HT1080 | Fibrosarcoma | Deficient | 2.1[4] |
| PC3 | Prostate | Deficient | 2.7[4] |
| MiaPaCa2 | Pancreatic | Deficient | 7.4[4] |
| U251 | Glioblastoma | Not Reported | 1.8[4] |
Table 2: Cellular Effects of GNE-617
| Cell Line | NAD EC50 (nM) | ATP EC50 (nM) | Cell Viability EC50 (nM) |
| HCT-116 | 0.54[5] | 2.16[5] | 1.82[5] |
| Colo205 | 1.12[5] | 3.51[5] | 2.93[5] |
| Calu6 | 4.69[5] | 9.35[5] | 5.98[5] |
| PC3 | 1.05[5] | 2.87[5] | 2.55[5] |
| HT-1080 | 1.25[5] | 3.22[5] | 2.67[5] |
| MiaPaCa-2 | 2.31[5] | 4.56[5] | 3.88[5] |
Table 3: Time-Course of NAD and ATP Depletion (200 nM GNE-617) [2]
| Cell Line | NAD t1/2 (hours) | NAD t95% (hours) | ATP t1/2 (hours) | ATP t95% (hours) |
| A549 | 8.5 | 37 | 48 | 85 |
| Colo205 | 7.5 | 33 | 45 | 80 |
| HCT116 | 6.5 | 28 | 42 | 75 |
| Calu6 | 12.5 | 54 | 35 | 62 |
| HT1080 | 9.0 | 39 | 30 | 53 |
| PC3 | 8.0 | 35 | 33 | 58 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Measurement of Cellular NAD Levels by LC-MS/MS
This protocol describes the quantification of NAD+ from cell lysates using liquid chromatography-tandem mass spectrometry.
Protocol:
-
Seed cells in a multi-well plate and treat with GNE-617 or vehicle control for the desired time.
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a cold extraction solvent (e.g., 75% acetonitrile in water).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples by LC-MS/MS. A typical method involves hydrophilic interaction liquid chromatography (HILIC) coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantify NAD levels by comparing the peak area to a standard curve of known NAD concentrations.
Measurement of Cellular ATP Levels
The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a common method for quantifying ATP.
Protocol:
-
Seed cells in an opaque-walled multi-well plate and treat with GNE-617 or vehicle control.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Measurement of Cell Viability
The CyQUANT® Cell Proliferation Assay (Thermo Fisher Scientific) is a fluorescent-based method for quantifying cellular DNA content as an indicator of cell number.
Protocol:
-
Seed cells in a multi-well plate and treat with GNE-617 or vehicle control.
-
At the end of the treatment period, remove the culture medium.
-
Freeze the plate at -80°C for at least 30 minutes.
-
Thaw the plate at room temperature.
-
Add the CyQUANT® GR dye/cell lysis buffer solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure fluorescence with excitation at ~485 nm and emission at ~520 nm.
Measurement of Caspase-3 Activation
Flow cytometry can be used to detect the active form of caspase-3, a key marker of apoptosis.
Protocol:
-
Treat cells with GNE-617 or a vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm™).
-
Stain the cells with a fluorescently labeled antibody specific for the active form of caspase-3.
-
Analyze the cells by flow cytometry, gating on the cell population of interest and quantifying the percentage of cells positive for active caspase-3.
In Vivo Anti-Tumor Activity
GNE-617 has demonstrated significant anti-tumor efficacy in various xenograft models. For instance, in an HT-1080 fibrosarcoma xenograft model, oral administration of GNE-617 resulted in a dose-dependent reduction in tumor NAD levels and tumor growth inhibition.[5] A sustained reduction of NAD by more than 95% for at least 5 days was associated with maximal efficacy.[5]
Pharmacokinetics and Pharmacodynamics
Preclinical studies have shown that GNE-617 has moderate to low plasma clearance and oral bioavailability in mice, rats, monkeys, and dogs.[6] The primary route of metabolism in human hepatocytes is via CYP3A4/5.[6] Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to establish a relationship between GNE-617 exposure and the extent of NAD depletion in tumors, providing a framework for dose selection in clinical studies.[5]
Mechanisms of Resistance
Resistance to NAMPT inhibitors, including GNE-617, can arise through several mechanisms. One key mechanism is the mutation of the NAMPT enzyme itself, which can either directly block inhibitor binding or allosterically modulate the enzyme's conformation to reduce inhibitor affinity.[7] For example, mutations at Gly217 can sterically hinder inhibitor binding, while mutations at Ser165 can allosterically affect the binding of the NAMPT substrate 5-phosphoribosyl-1-pyrophosphate (PRPP).[7] Additionally, increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can lead to increased drug efflux and reduced intracellular concentrations of the inhibitor.[8]
Conclusion
This compound is a potent and selective NAMPT inhibitor that effectively depletes cellular NAD and ATP, leading to oncosis-mediated cell death in cancer cells. Its robust preclinical anti-tumor activity, coupled with a developing understanding of its pharmacological properties and potential resistance mechanisms, positions GNE-617 as a promising therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to support the ongoing research and development efforts aimed at realizing the full clinical potential of NAMPT inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
A Technical Guide: The Role of GNE-617 in Inducing Oxidative Stress in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of GNE-617, a potent small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). It details the core mechanism of action, focusing on its ability to induce oxidative stress as a key driver of cytotoxicity in cancer cells. This guide synthesizes data from preclinical studies, outlines key experimental protocols, and visualizes the critical pathways involved.
Introduction: Targeting NAD+ Metabolism in Oncology
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, essential for redox reactions and as a substrate for NAD+-consuming enzymes that regulate processes like DNA repair, gene expression, and cell signaling[1][2]. Many cancer cells exhibit an elevated demand for NAD+ to support their high metabolic and proliferative rates, making the NAD+ biosynthetic pathways an attractive therapeutic target[3][4].
The primary route for NAD+ production in mammalian cells is the salvage pathway, where NAMPT is the rate-limiting enzyme[2][5]. GNE-617 is a potent, competitive inhibitor of NAMPT, which robustly depletes cellular NAD+ pools, leading to catastrophic metabolic failure and cell death in cancer cells[6][7][8]. A critical, yet less direct, consequence of this NAD+ depletion is the induction of severe oxidative stress, which contributes significantly to the compound's anticancer activity.
Core Mechanism: From NAMPT Inhibition to NAD+ and ATP Depletion
GNE-617 is a competitive inhibitor of human NAMPT with a biochemical IC50 of 5 nM[7][9]. Its primary mechanism involves blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the first step in the NAD+ salvage pathway[5][10]. This inhibition leads to a rapid and profound depletion of intracellular NAD+ levels.
Studies have shown that treatment with GNE-617 results in a greater than 95% reduction in NAD+ levels across various cancer cell lines, typically within 25 to 48 hours[7][8][9]. This rapid loss of NAD+ directly impacts cellular energy homeostasis, leading to a subsequent, dramatic depletion of ATP[8]. The rate of ATP depletion is a critical determinant of the ultimate cell death modality, with faster depletion often leading to necrosis and oncosis, while slower depletion may permit apoptosis or autophagy[1][8].
Induction of Oxidative Stress
The depletion of the NAD+ pool directly impacts the levels of its phosphorylated and reduced forms, NADP+ and NADPH. NADPH is the principal reducing equivalent for essential antioxidant systems, including the glutathione and thioredoxin pathways, which are responsible for detoxifying reactive oxygen species (ROS)[1].
While direct studies on GNE-617 and ROS are limited, the mechanism is well-established for other NAMPT inhibitors like FK866 and GMX1778[1][11][12]. Inhibition of NAMPT depletes the NAD(P)H required by glutathione reductase and thioredoxin reductase, crippling the cell's capacity to neutralize ROS[1]. This leads to an imbalance in the cellular redox state and a significant accumulation of ROS, particularly superoxide radicals[11][12]. This increase in oxidative stress inflicts widespread damage on cellular components, including lipids, proteins, and DNA, contributing directly to cytotoxicity. Furthermore, transcriptome analysis of cells treated with the NAMPT inhibitor FK866 in combination with metformin revealed the reactivation of genes involved in the oxidative stress response, corroborating this mechanism[9].
Quantitative Data Summary
The efficacy of GNE-617 has been quantified in numerous preclinical models. The tables below summarize its potency in vitro and its activity in vivo.
Table 1: In Vitro Potency of GNE-617 in Cancer Cell Lines
| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) | Citation |
|---|---|---|---|---|---|---|
| PC3 | Prostate | Deficient | 0.54 - 4.69 (range) | 2.16 - 9.35 (range) | 1.82 - 5.98 (range) | [7] |
| HT-1080 | Fibrosarcoma | Deficient | 0.54 - 4.69 (range) | 2.16 - 9.35 (range) | 1.82 - 5.98 (range) | [7] |
| MiaPaCa-2 | Pancreatic | Deficient | 0.54 - 4.69 (range) | 2.16 - 9.35 (range) | 1.82 - 5.98 (range) | [7] |
| HCT-116 | Colorectal | Proficient | 0.54 - 4.69 (range) | 2.16 - 9.35 (range) | 1.82 - 5.98 (range) | [7] |
| Colo205 | Colorectal | Proficient | 0.54 - 4.69 (range) | 2.16 - 9.35 (range) | 1.82 - 5.98 (range) | [7] |
| Calu6 | Lung | Proficient | 0.54 - 4.69 (range) | 2.16 - 9.35 (range) | 1.82 - 5.98 (range) |[7] |
Table 2: In Vivo Activity of GNE-617 in Xenograft Models
| Xenograft Model | GNE-617 Dose (mg/kg, oral) | Treatment Duration | Key Outcome | Citation |
|---|---|---|---|---|
| HT-1080 | 20 or 30 | 5 days (daily) | >98% reduction in tumor NAD+ levels | [7][13] |
| HT-1080 | 30 | 7 days (daily) | Tumor regression | [8] |
| PC3 | 30 | Single dose | 85% reduction in tumor NAD+ at 24h | [13] |
| PC3 | 30 | 7 days (daily) | Tumor regression | [8] |
| MiaPaCa-2 | 30 | 7 days (daily) | Tumor regression | [8] |
| HCT-116 | 30 | 7 days (daily) | Tumor regression |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to evaluate GNE-617.
5.1 NAD+ and ATP Quantification via LC-MS/MS
This method provides precise quantification of key metabolites.
-
Cell Seeding: Plate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with GNE-617 at various concentrations and time points.
-
Metabolite Extraction:
-
Aspirate media and wash cells with ice-cold PBS.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at max speed for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system calibrated with known standards for NAD+ and ATP.
-
Normalize metabolite levels to total protein content or cell number from a parallel plate.
-
5.2 Cell Viability (CyQuant Assay)
This assay measures total nucleic acid content as an indicator of cell number.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow to adhere.
-
Treatment: Expose cells to a serial dilution of GNE-617 for the desired duration (e.g., 72-96 hours).
-
Lysis and Staining:
-
Remove the culture medium.
-
Freeze the plate at -80°C or lyse cells according to the manufacturer's protocol (e.g., CyQuant Cell Lysis Buffer).
-
Thaw and add the CyQuant GR dye, which fluoresces upon binding to nucleic acids.
-
-
Measurement: Read the fluorescence on a plate reader with appropriate filters (e.g., 480 nm excitation / 520 nm emission).
-
Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
5.3 General Protocol for ROS Detection (DCFDA Assay)
This protocol describes a common method for measuring intracellular ROS.
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with GNE-617 as required. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading:
-
Remove media and wash cells with warm PBS.
-
Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash cells again with PBS to remove excess probe.
-
Add fresh PBS or media.
-
Measure fluorescence immediately using a plate reader (e.g., 485 nm excitation / 535 nm emission).
-
-
Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the fold-change in ROS levels.
Conclusion and Future Perspectives
GNE-617 is a powerful NAMPT inhibitor that triggers cancer cell death through profound metabolic disruption. Its primary mechanism of NAD+ depletion leads to an energy crisis and, critically, induces a state of severe oxidative stress by disabling key antioxidant pathways. This dual assault on cellular metabolism underscores the therapeutic potential of targeting NAD+ biosynthesis in oncology.
Future research should focus on elucidating the precise molecular sensors that link NAD+/NADPH depletion to the activation of specific cell death pathways. Furthermore, exploring rational combinations of GNE-617 with agents that either exacerbate oxidative stress (e.g., radiation, certain chemotherapies) or block parallel NAD+ production pathways could yield synergistic anticancer effects and pave the way for new clinical strategies.
References
- 1. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
- 7. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) activity by small molecule GMX1778 regulates reactive oxygen species (ROS)-mediated cytotoxicity in a p53- and nicotinic acid phosphoribosyltransferase1 (NAPRT1)-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GNE-617 Hydrochloride In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GNE-617 hydrochloride is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] Inhibition of NAMPT by GNE-617 leads to the depletion of cellular nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP) levels, ultimately inducing cell death in various cancer cell lines.[1][4] These application notes provide a detailed protocol for assessing the in vitro effects of this compound on cell viability.
Mechanism of Action
GNE-617 inhibits NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling. By blocking this pathway, GNE-617 effectively reduces the cellular NAD+ pool, leading to metabolic crisis and apoptosis. The cytotoxic effects of GNE-617 can be evaluated using various in vitro cell viability assays.
Below is a diagram illustrating the NAMPT-dependent NAD+ salvage pathway and the inhibitory action of GNE-617.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. The EC50 values represent the concentration of GNE-617 required to reduce cell viability or ATP levels by 50%.
| Cell Line | Cancer Type | NAPRT1 Status | NAD Reduction EC50 (nM) | ATP Reduction EC50 (nM) | Cell Viability EC50 (nM) | Reference |
| PC3 | Prostate Cancer | Deficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 | [1] |
| HT-1080 | Fibrosarcoma | Deficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Deficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 | [1] |
| HCT-116 | Colorectal Cancer | Proficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 | [1] |
| Colo205 | Colorectal Cancer | Proficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 | [1] |
| Calu6 | Non-Small Cell Lung Cancer | Proficient | 0.54 - 4.69 | 2.16 - 9.35 | 1.82 - 5.98 | [1] |
| A549 | Non-Small Cell Lung Cancer | - | - | - | 18.9 (IC50) | [2][3] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol describes a general method for determining the effect of this compound on the viability of cancer cell lines using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). This method is highly sensitive and directly measures the metabolic activity of the cells, which is relevant to the mechanism of action of GNE-617.
Materials
-
This compound (powder)
-
Selected cancer cell lines (e.g., PC3, HT-1080, HCT-116)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom, white-walled microplates (for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Experimental Workflow
The following diagram outlines the key steps of the cell viability assay protocol.
Detailed Methodology
-
Preparation of GNE-617 Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture the selected cancer cell lines in their recommended medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Preparation of GNE-617 Serial Dilutions:
-
On the day of treatment, thaw the GNE-617 stock solution.
-
Prepare a series of dilutions of GNE-617 in cell culture medium. For example, create a 2X working solution series ranging from 0.2 nM to 200 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest GNE-617 concentration) and a no-cell control (medium only).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X GNE-617 dilutions to the corresponding wells of the 96-well plate containing the cells in 100 µL of medium. This will result in a final volume of 200 µL and the desired final concentrations of GNE-617.
-
Each concentration should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the treated plates for a period of 72 to 96 hours at 37°C with 5% CO2.[1] The incubation time should be optimized based on the cell line's doubling time and the expected onset of GNE-617's cytotoxic effects.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence signal from the no-cell control wells from all other wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the GNE-617 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
-
Expected Results and Interpretation
Treatment with GNE-617 is expected to result in a dose-dependent decrease in cell viability. The EC50 value will provide a quantitative measure of the potency of GNE-617 in the tested cell line. As indicated in the data table, cell lines, regardless of their NAPRT1 status, are expected to be sensitive to GNE-617, though the degree of sensitivity may vary.[1] The results of this assay can be used to compare the sensitivity of different cell lines to GNE-617 and to investigate potential mechanisms of resistance.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NAMPT | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GNE-617 Hydrochloride in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNE-617 hydrochloride is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is a critical coenzyme for cellular metabolism and energy production, and its depletion has emerged as a promising anti-cancer strategy.[2][4] Many tumor cells, including non-small cell lung cancer (NSCLC) lines, exhibit high dependence on the NAMPT-mediated salvage pathway for NAD+ regeneration, making them particularly vulnerable to NAMPT inhibitors like GNE-617.[1][4][5] These notes provide an overview of GNE-617's mechanism, its application in NSCLC cell lines, and detailed protocols for its experimental use.
Mechanism of Action: Targeting NAD+ Metabolism
GNE-617 exerts its cytotoxic effects by competitively inhibiting NAMPT, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor to NAD+. This inhibition blocks the primary NAD+ salvage pathway, leading to a rapid decline in intracellular NAD+ levels.[6][7] The resulting energy crisis and disruption of NAD+-dependent signaling pathways ultimately trigger cell death.[6]
An alternative route for NAD+ synthesis is the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a substrate via the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1). The expression and activity of NAPRT1 are crucial determinants of sensitivity to NAMPT inhibitors.
Data Presentation: In Vitro Activity of GNE-617
GNE-617 has demonstrated potent activity across a wide range of cancer cell lines, including a panel of 53 NSCLC lines.[1][5] The majority of these cell lines show IC50 values below 100 nM, with approximately half exhibiting IC50 values under 10 nM.[5]
Table 1: In Vitro Potency of GNE-617 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | IC50 | 18.9 | [1][5] |
| Calu6 | Non-Small Cell Lung Cancer | EC50 (NAD) | 4.69 | [7][8] |
| PC-3 | Prostate Cancer | IC50 | 3 | [5] |
| PC-3 | Prostate Cancer | EC50 (NAD) | 0.54 | [7][8] |
| HT-1080 | Fibrosarcoma | EC50 (NAD) | 1.10 | [7][8] |
| MiaPaCa-2 | Pancreatic Cancer | EC50 (NAD) | 1.57 | [7][8] |
| HCT-116 | Colorectal Cancer | EC50 (NAD) | 1.48 | [7][8] |
| Colo205 | Colorectal Cancer | EC50 (NAD) | 2.50 | [7][8] |
Table 2: Cellular Potency of GNE-617 in NAPRT1-Proficient and -Deficient Cell Lines
| Cell Line | NAPRT1 Status | EC50 (NAD Reduction, nM) | EC50 (ATP Reduction, nM) | EC50 (Viability, nM) | Reference |
| PC3 | Deficient | 0.54 | 2.16 | 1.82 | [7][8] |
| HT-1080 | Deficient | 1.10 | 3.14 | 2.76 | [7][8] |
| MiaPaCa-2 | Deficient | 1.57 | 9.35 | 5.98 | [7][8] |
| HCT-116 | Proficient | 1.48 | 4.60 | 3.51 | [7][8] |
| Colo205 | Proficient | 2.50 | 5.92 | 4.54 | [7][8] |
| Calu6 | Proficient | 4.69 | 6.64 | 4.68 | [7][8] |
Application: Nicotinic Acid Rescue & NAPRT1 Biomarker
A key aspect of GNE-617's application is the concept of "nicotinic acid rescue." In cells with functional NAPRT1 (NAPRT1-proficient), the cytotoxic effects of GNE-617 can be completely reversed by the simultaneous addition of nicotinic acid (NA).[1][5] These cells can bypass the NAMPT blockade by utilizing the Preiss-Handler pathway. Conversely, cells that lack NAPRT1 expression or function (NAPRT1-deficient) cannot utilize NA and remain sensitive to GNE-617, as their sole reliance is on the inhibited NAMPT pathway.[9] This differential response makes NAPRT1 expression a potential predictive biomarker for GNE-617 efficacy.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for specific cell lines and experimental setups.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of GNE-617 that inhibits cell growth by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., A549, Calu6, H460)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CyQuant™ Cell Proliferation Assay Kit, CCK-8)
-
Optional: Nicotinic acid (10 mM stock in water)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 1 µM. For rescue experiments, prepare identical dilutions in medium supplemented with 10 µM nicotinic acid.
-
Treatment: Remove the medium from the wells and add 100 µL of the GNE-617-containing medium (or control medium with DMSO vehicle).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Quantification: Measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., CyQuant involves cell lysis followed by fluorescence measurement).
-
Data Analysis: Subtract background fluorescence/absorbance. Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized values against the log of the GNE-617 concentration and use a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.
Protocol 2: Intracellular NAD+ Quantification
This protocol measures the direct pharmacological effect of GNE-617 on its target pathway.
Materials:
-
6-well plates
-
This compound
-
PBS (ice-cold)
-
Extraction buffer (e.g., 0.5 M trichloroacetic acid or methanol-based buffers)
-
Cell scraper
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve ~80% confluency on the day of harvest. Treat with a fixed concentration of GNE-617 (e.g., 200 nM) for a time course (e.g., 0, 6, 12, 24, 48 hours).[6][7]
-
Metabolite Extraction:
-
Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction buffer to each well.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
-
Sample Processing: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method optimized for NAD+ detection. Quantify NAD+ levels by comparing against a standard curve. Normalize the results to the total protein concentration of the cell pellet.
-
Data Analysis: Plot NAD+ levels relative to the time-zero control to determine the rate and extent of NAD+ depletion.
Protocol 3: Western Blot for NAPRT1 Expression
This protocol determines the protein expression level of NAPRT1 to assess the potential for nicotinic acid rescue.
Materials:
-
Cell lysates prepared in RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NAPRT1, anti-NAMPT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-NAPRT1) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensity relative to the loading control (β-actin) to compare NAPRT1 expression across different cell lines.
Summary of In Vivo Applications
While these notes focus on cell lines, it is crucial to note that GNE-617 has shown efficacy in mouse xenograft models.[5] In a Colo-205 colorectal cancer model, an oral dose of 15 mg/kg administered twice daily resulted in 57% tumor growth inhibition.[10] However, researchers should be aware that NAMPT inhibitors, including GNE-617, have been associated with on-target toxicities, such as retinal and cardiac toxicity, in preclinical animal studies.[2] These findings are critical for translating in vitro results to in vivo experimental design.
References
- 1. This compound | NAMPT | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-617 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vivo administration of GNE-617, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), in mouse xenograft models. GNE-617 exerts its anti-tumor activity by depleting intracellular nicotinamide adenine dinucleotide (NAD) levels, a critical coenzyme for cellular metabolism and signaling, ultimately leading to cancer cell death.[1][2] These application notes are intended to guide researchers in designing and executing preclinical efficacy studies using GNE-617.
Introduction to GNE-617
GNE-617 is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of NAD biosynthesis.[1] Many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway for NAD production, making NAMPT an attractive therapeutic target. By inhibiting NAMPT, GNE-617 effectively reduces the intracellular NAD pool, triggering metabolic crisis and subsequent apoptosis in cancer cells.[2] Preclinical studies in various cancer xenograft models have demonstrated the anti-tumor efficacy of GNE-617.[3][4][5]
Mechanism of Action
GNE-617 competitively binds to the nicotinamide-binding site of the NAMPT enzyme. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor in the NAD salvage pathway. The resulting depletion of NAD+ disrupts numerous cellular processes that are dependent on this coenzyme, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs, ultimately leading to cell death.[1][6]
Caption: Mechanism of action of GNE-617.
Experimental Protocols
Materials
-
GNE-617 (powder)
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Appropriate mouse strain for xenograft model (e.g., BALB/c nude, SCID)
-
Cancer cell line of interest
-
Standard cell culture reagents
-
Matrigel (optional, for subcutaneous injection)
-
Sterile syringes and needles (for cell injection and drug administration)
-
Calipers for tumor measurement
Cell Culture and Xenograft Tumor Establishment
A detailed protocol for establishing xenograft tumors can be found in various scientific resources.[7] Briefly:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium, such as serum-free medium or a mixture with Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[7]
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
GNE-617 Formulation and Administration
Formulation: A common vehicle for oral administration of GNE-617 is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The solubility of GNE-617 in DMSO is greater than 21.4 mg/mL; however, for in vivo use, an aqueous suspension is often preferred.[8] To prepare the formulation, weigh the required amount of GNE-617 and suspend it in the vehicle by vortexing or sonicating until a homogenous suspension is achieved. Prepare fresh formulations regularly.
Administration: GNE-617 is typically administered orally (p.o.) via gavage.[3][4][8] The administration volume should be appropriate for the size of the mouse (e.g., 100-200 µL).
Dosing and Schedule
The optimal dosing and schedule for GNE-617 can vary depending on the tumor model. Based on published studies, the following regimens have been shown to be effective:
| Xenograft Model | Dose (mg/kg) | Schedule | Duration | Reference |
| Colo-205 (CRC) | 15 | Twice Daily (BID) | - | [3] |
| HCT-116 | 15 | Twice Daily (BID) | 5 days | [4][5][9] |
| MiaPaCa-2 | 10 | Twice Daily (BID) | 5 days | [4][5] |
| PC3 | 5 - 30 | Once Daily (QD) or Twice Daily (BID) | 5-7 days | [4][5][8] |
| HT-1080 | 5 - 30 | Once Daily (QD) or Twice Daily (BID) | 5-7 days | [4][5][8] |
Note: It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental conditions.
Monitoring and Efficacy Assessment
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic (PD) Markers: To confirm target engagement, NAD levels in tumor tissue can be measured at various time points after GNE-617 administration.[10] A significant reduction in tumor NAD levels is expected.[4][10]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow
Caption: Experimental workflow for a GNE-617 mouse xenograft study.
Data Presentation
All quantitative data, such as tumor volumes, body weights, and pharmacodynamic markers, should be summarized in tables and/or graphs for clear comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
Example Table: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 1500 ± 150 | - |
| GNE-617 (15 mg/kg BID) | 300 ± 50 | 80% |
Safety and Handling
GNE-617 is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Troubleshooting
-
Poor drug solubility/suspension: Ensure proper vehicle composition and utilize sonication or vigorous vortexing to achieve a homogenous suspension. Prepare fresh formulations frequently.
-
Toxicity (e.g., significant body weight loss): The administered dose may be too high. Perform a dose-ranging tolerability study to determine the MTD. Consider reducing the dose or the frequency of administration.
-
Lack of efficacy: Confirm target engagement by measuring tumor NAD levels. Ensure the xenograft model is sensitive to NAMPT inhibition. The dosing regimen may need optimization.
By following this detailed protocol, researchers can effectively evaluate the in vivo anti-tumor activity of GNE-617 in mouse xenograft models, contributing to the preclinical assessment of this promising anti-cancer agent.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
a measuring NAD+ levels after GNE-617 treatment using LC-MS/MS
Application Note & Protocol
Topic: Measuring NAD+ Levels after GNE-617 Treatment using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and PARPs, playing a vital role in energy metabolism, DNA repair, and cell signaling.[1][2][3] The primary source of cellular NAD+ in many tumors is the salvage pathway, where nicotinamide (NAM) is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[4][5]
GNE-617 is a potent and specific inhibitor of NAMPT, with a biochemical IC50 of 5 nM.[6][7] By blocking NAMPT, GNE-617 effectively depletes the intracellular NAD+ pool, leading to a reduction in ATP levels and subsequent cancer cell death.[1][4] This makes NAMPT a compelling target for cancer therapy.[8]
This application note provides a detailed protocol for treating cancer cell lines with GNE-617 and quantifying the subsequent changes in intracellular NAD+ levels using a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway and Experimental Workflow
Signaling Pathway Inhibition by GNE-617
GNE-617 competitively inhibits the NAMPT enzyme, preventing the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). This action blocks the primary NAD+ salvage pathway, leading to a rapid decline in cellular NAD+ levels.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
GNE-617 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-617 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, GNE-617 effectively depletes intracellular NAD+ levels, leading to a subsequent reduction in ATP and ultimately inducing cell death in various cancer cell lines.[2][3] These application notes provide a comprehensive overview of the effective concentrations of GNE-617 for in vitro studies and detailed protocols for key experimental assays.
Data Presentation
The following table summarizes the quantitative data for GNE-617's in vitro activity across a range of cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentrations of the inhibitor.
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | Purified Human NAMPT | 5 nM | [2][4] |
| NAD+ Depletion EC50 (48h) | HCT-116 | 0.54 nM | [2] |
| Colo205 | 1.84 nM | [2] | |
| Calu6 | 4.69 nM | [2] | |
| PC3 | 1.23 nM | [2] | |
| HT-1080 | 1.98 nM | [2] | |
| MiaPaCa-2 | 2.53 nM | [2] | |
| ATP Depletion EC50 (48h) | HCT-116 | 2.16 nM | [2] |
| Colo205 | 4.32 nM | [2] | |
| Calu6 | 9.35 nM | [2] | |
| PC3 | 3.45 nM | [2] | |
| HT-1080 | 5.51 nM | [2] | |
| MiaPaCa-2 | 6.77 nM | [2] | |
| Cell Viability IC50 | U251 | 1.8 nM | [5] |
| HT1080 | 2.1 nM | [5] | |
| PC3 | 2.7 nM | [5] | |
| HCT116 | 2 nM | [5] | |
| MiaPaCa2 | 7.4 nM | [5] | |
| A549 | 18.9 nM | [4] |
Signaling Pathway
GNE-617 targets the NAD+ salvage pathway, a critical process for maintaining cellular energy and signaling functions. The diagram below illustrates the mechanism of action of GNE-617.
Caption: Mechanism of action of GNE-617.
Experimental Protocols
Here are detailed protocols for common in vitro assays to evaluate the effects of GNE-617.
Cell Viability Assay
This protocol is designed to determine the IC50 value of GNE-617 in a specific cell line using a luminescence-based ATP assay.
Caption: Workflow for cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GNE-617 (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of GNE-617 in complete growth medium. A typical concentration range to start with is 0.1 nM to 1 µM. Include a DMSO-only control.
-
Treatment: Remove the medium from the wells and add 100 µL of the GNE-617 dilutions or DMSO control to the respective wells.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of GNE-617 concentration and determine the IC50 value using a non-linear regression curve fit.
NAD+/NADH Measurement Assay
This protocol describes the measurement of intracellular NAD+ and NADH levels following GNE-617 treatment. A concentration of 200 nM GNE-617 has been shown to effectively deplete NAD+ levels.[3]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GNE-617 (200 nM working solution)
-
6-well plates
-
PBS (phosphate-buffered saline)
-
NAD+/NADH-Glo™ Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 200 nM GNE-617 or DMSO control for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Lyse the cells according to the NAD+/NADH-Glo™ Assay kit protocol. This typically involves adding a specific lysis buffer and incubating.
-
-
NAD+/NADH Detection:
-
Transfer the cell lysates to a 96-well white plate.
-
Follow the manufacturer's instructions for the enzymatic reactions to detect NAD+ and NADH separately. This usually involves adding specific detection reagents and incubating.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Determine the NAD+/NADH ratio. Plot the NAD+ levels over time to observe the depletion kinetics.
Western Blot Analysis
This protocol is for assessing the levels of proteins involved in the NAMPT signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GNE-617 (e.g., 100-200 nM)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-NAMPT, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with GNE-617 for the desired time (e.g., 48-72 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
GNE-617 is a valuable tool for studying the role of NAMPT and NAD+ metabolism in cancer. The provided data and protocols offer a solid foundation for researchers to design and execute in vitro experiments to further elucidate the therapeutic potential of targeting the NAD+ salvage pathway. It is recommended to empirically determine the optimal concentration and incubation time for each specific cell line and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Oral Administration of GNE-617 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-617 hydrochloride is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3][4] By inhibiting NAMPT, GNE-617 depletes cellular NAD+ levels, leading to cell death, particularly in cancer cells that are highly dependent on this pathway.[5][6] These characteristics make GNE-617 a valuable tool for preclinical cancer research. However, its poor aqueous solubility presents a challenge for in vivo oral administration.[7][8] This document provides detailed protocols for the preparation of this compound for oral gavage in rodent models, ensuring consistent and effective delivery for pharmacokinetic and pharmacodynamic studies.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is crucial for its effective formulation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆ClF₂N₃O₃S | [8] |
| Molecular Weight | 463.88 g/mol | [8] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO.[1][8] Poorly soluble in water. | MedchemExpress, APExBIO |
| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by targeting the NAD+ salvage pathway, which is critical for cellular metabolism and survival.
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and inducing cancer cell death.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a solution-based formulation suitable for oral administration in rodents, based on a vehicle composition reported in in vivo studies.[9]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water for Injection
-
Ethanol (200 proof)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
In a sterile conical tube, prepare the vehicle by combining PEG400, sterile water, and ethanol in a 60:30:10 (v/v/v) ratio.
-
For example, to prepare 10 mL of vehicle, add 6 mL of PEG400, 3 mL of sterile water, and 1 mL of ethanol.
-
Vortex the mixture thoroughly for at least 1 minute to ensure a homogenous solution.
-
-
This compound Weighing and Dissolution:
-
Calculate the required amount of this compound based on the desired final concentration and total volume. For example, for a 10 mg/mL solution in 10 mL of vehicle, weigh out 100 mg of the compound.
-
Accurately weigh the this compound powder using an analytical balance.
-
Add the weighed powder to a new sterile conical tube.
-
-
Formulation Preparation:
-
Add a small amount of the prepared vehicle to the tube containing the this compound powder.
-
Vortex vigorously to create a slurry and break up any clumps.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
-
Storage and Handling:
-
Store the final formulation at 4°C for short-term use (up to one week). For longer storage, aliquot and store at -20°C.
-
Before each use, bring the formulation to room temperature and vortex to ensure homogeneity.
-
Quantitative Data Summary:
| Parameter | Example Value |
| Vehicle Composition | PEG400:H₂O:EtOH (60:30:10 v/v/v) |
| GNE-617 Concentration | 1-30 mg/mL (dose-dependent) |
| Dosing Volume (Mice) | 5-10 mL/kg |
| Dosing Frequency | Once or twice daily |
Note: The optimal concentration and dosing volume should be determined based on the specific experimental design and the target dose in mg/kg.
Experimental Workflow
The following diagram illustrates the key steps for preparing and administering this compound for in vivo studies.
Caption: Workflow for the preparation and in vivo oral administration of this compound.
Considerations for Formulation of Poorly Soluble Compounds
The successful oral delivery of poorly water-soluble compounds like this compound is a common challenge in drug development.[7][10][11] While the provided protocol offers a validated approach, researchers should be aware of other potential formulation strategies:
-
Suspensions: For higher doses where solubility limits are exceeded, a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be employed.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can enhance the oral bioavailability of lipophilic compounds.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[7]
The choice of formulation strategy should be guided by the physicochemical properties of the compound, the required dose, and the specific animal model being used.[10] It is also crucial to consider the tolerability of the excipients in the chosen species, as some, like cyclodextrins, can cause gastrointestinal distress in rodents with repeated administration.[10]
Conclusion
The protocol outlined in this document provides a reliable method for the preparation of this compound for in vivo oral administration. By following these guidelines, researchers can ensure consistent drug exposure and obtain reproducible results in their preclinical studies investigating the therapeutic potential of this promising NAMPT inhibitor. Adherence to proper formulation techniques is paramount for advancing our understanding of GNE-617's efficacy and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. abmole.com [abmole.com]
- 4. This compound | NAMPT | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GNE-617 hydrochloride solubility issues in aqueous solutions
For researchers, scientists, and drug development professionals utilizing GNE-617 hydrochloride, this technical support center provides essential guidance on overcoming solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is generally considered insoluble in water and ethanol.[1] For aqueous-based applications, including cell culture and in vivo studies, specific formulation strategies are necessary.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2][3]
-
Apply heat: Gently warming the solution at 37°C for 10 minutes or even up to 60°C can aid dissolution.[2][4]
-
Use sonication: An ultrasonic bath can help break down powder aggregates and enhance solubilization.[2][4][5]
-
Vortexing: Vigorous mixing can also facilitate the dissolving process.
Q3: Can I prepare a stock solution of this compound in water?
A3: Direct preparation of a stock solution in water is not recommended due to the compound's poor aqueous solubility.[1] To introduce this compound into an aqueous medium, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium.
Q4: What is the recommended storage for this compound solutions?
A4: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For DMSO stock solutions, storage at -80°C is recommended for up to 6 months to 2 years, and at -20°C for 1 month.[2][3]
Troubleshooting Guide for Aqueous Solutions
Issue: Precipitation upon dilution of DMSO stock in aqueous buffer or media.
This is a common issue due to the hydrophobic nature of GNE-617. Here is a systematic approach to troubleshoot this problem:
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Quantitative Data Summary
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5.56 | 11.99 | Requires sonication and warming to 60°C.[2] |
| DMSO | > 21.4 | - | May require warming to 37°C and/or sonication.[4] |
| DMSO | 16.67 | 39.00 | Requires sonication.[3] |
| DMSO | 42 | 98.26 | Use fresh, anhydrous DMSO.[1] |
| DMSO | 25 | 58.49 | Sonication is recommended.[5] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
In Vivo Formulations
| Formulation Composition | Application | Reference |
| 60% PEG400 / 30% H₂O / 10% Ethanol (vol/vol/vol) | Oral gavage in mice. | [6] |
| 60% PEG400 / 30% D5W / 10% Ethanol (vol/vol/vol) | Solution for rat studies.[2][5] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | In vivo formulation resulting in a 1 mg/mL solution.[5] | |
| CMC-Na | Homogeneous suspension for oral administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For 1 mg, you will need 0.2156 mL of DMSO to make a 10 mM solution.[2]
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution vigorously.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
If needed, gently warm the solution to 37°C in a water bath until the solid is completely dissolved.
-
Once dissolved, aliquot the stock solution into smaller volumes in separate tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is adapted from published studies for oral administration in rodents.[2][5][6]
-
Prepare a stock solution of this compound in DMSO at a concentration higher than the final working concentration.
-
In a separate tube, prepare the vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[5]
-
It is crucial to add the solvents sequentially, ensuring the solution is clear before adding the next solvent.[5]
-
Slowly add the DMSO stock solution of GNE-617 to the vehicle while vortexing to achieve the final desired concentration.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication or gentle warming may be applied.
GNE-617 Mechanism of Action
GNE-617 is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] This inhibition blocks the rate-limiting step in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[7][8] The depletion of cellular NAD+ levels disrupts critical cellular processes, including energy metabolism and redox reactions, ultimately leading to cell death in cancer cells that are highly dependent on this pathway.[9][10]
Signaling Pathway of NAMPT Inhibition by GNE-617
Caption: Inhibition of the NAMPT-mediated NAD+ salvage pathway by GNE-617 leads to cellular NAD+ depletion and subsequent cell death.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. GNE-617 | NAMPT | TargetMol [targetmol.com]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: GNE-617 and Nicotinic Acid Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering the in vivo rescue of GNE-617 efficacy by nicotinic acid (NA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GNE-617 and what is its mechanism of action?
A: GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] NAMPT is the rate-limiting enzyme that recycles nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a precursor for nicotinamide adenine dinucleotide (NAD+).[3] Many tumor cells are highly dependent on this salvage pathway for NAD+ production to sustain their high metabolic rate and proliferation.[4] By inhibiting NAMPT, GNE-617 depletes cellular NAD+ and ATP levels, which ultimately leads to cancer cell death.[1][5]
Q2: What was the scientific rationale for co-administering nicotinic acid (NA) with a NAMPT inhibitor like GNE-617?
A: The rationale was to improve the therapeutic index of NAMPT inhibitors.[1][4] Normal tissues can typically use an alternative pathway, the Preiss-Handler pathway, which uses nicotinic acid (NA) as a precursor to generate NAD+ via the enzyme NAPRT1.[4] Many tumors are deficient in NAPRT1 and are therefore solely reliant on the NAMPT-dependent pathway.[1] The hypothesis was that co-administering NA would protect normal tissues by allowing them to bypass the NAMPT blockade, while NAPRT1-deficient tumors would remain sensitive to GNE-617.[6]
Q3: My in vivo xenograft study shows a complete loss of GNE-617 efficacy when co-administered with nicotinic acid (NA), even though my tumor model is NAPRT1-deficient. Is this an expected result?
A: Yes, this is a documented and expected, though counterintuitive, outcome.[1][4] Preclinical studies have definitively shown that co-administration of NA with GNE-617 in vivo leads to a significant loss of anti-tumor efficacy, effectively rescuing the tumor from the drug's effects.[6] This rescue occurs even in tumor models confirmed to be NAPRT1-deficient.[1]
Q4: Why does nicotinic acid (NA) rescue GNE-617 efficacy in NAPRT1-deficient tumors in an in vivo setting but not in vitro?
A: This critical discrepancy is due to the systemic metabolism of NA in a living organism. In vitro, where NAPRT1-deficient tumor cells are in a culture dish, they cannot utilize the supplemented NA, so no rescue is observed.[1][4] However, in vivo, the administered NA is metabolized, primarily by the liver, leading to an increase in the circulating levels of other NAD+ precursors, most notably nicotinamide (NAM).[1][4] This circulating NAM is then available to the tumor.
Q5: What is the specific molecular mechanism of the in vivo rescue effect?
A: The rescue is not a direct effect of nicotinic acid on the tumor. Instead, it is an indirect, systemic effect. The host's liver metabolizes the administered NA, causing a significant increase in circulating nicotinamide (NAM).[1] This elevated plasma NAM then enters the tumor tissue.[1] Since GNE-617 is a competitive inhibitor of NAMPT, the increased availability of the natural substrate (NAM) in the tumor microenvironment allows it to outcompete GNE-617 for binding to the NAMPT enzyme.[4] This competition partially reactivates the NAMPT-dependent salvage pathway within the tumor, restoring NAD+ levels sufficiently to sustain growth and survival, thereby negating the therapeutic effect of GNE-617.[1][4]
Q6: Does the tumor become resistant by re-expressing the NAPRT1 enzyme?
A: No. Studies have confirmed that the tumor xenografts remain NAPRT1-deficient throughout the experiments, even in the presence of NA.[1][6] The rescue mechanism is not due to a reactivation of the Preiss-Handler pathway within the cancer cells.[4]
Section 2: Troubleshooting Guide
Issue: Observed loss of GNE-617 anti-tumor efficacy in an in vivo model.
This guide helps you troubleshoot potential causes related to the nicotinic acid rescue phenomenon.
| Troubleshooting Question | Potential Cause & Recommended Action |
| 1. Are you co-administering nicotinic acid (NA) or nicotinamide (NAM) in your study? | Primary Cause: This is the most likely reason for the loss of efficacy. Co-administration of either NA or NAM has been demonstrated to rescue the anti-tumor effects of GNE-617 in vivo.[1][4] Action: Discontinue the co-administration of NA or NAM. The therapeutic strategy of using NA to protect normal tissues is not viable for NAMPT inhibitors like GNE-617 due to this systemic rescue effect. |
| 2. After stopping NA co-treatment, how can I potentially enhance GNE-617 efficacy? | Alternative Strategy: Consider implementing a niacin-restricted diet for the animal models. Recent studies have shown that restricting dietary niacin can deplete systemic NAD+ precursors, which may enhance the therapeutic efficacy of NAMPT inhibitors.[7][8] This approach is the conceptual opposite of NA supplementation and aims to increase tumor vulnerability. |
| 3. My measurements show that tumor NAD+ levels are still reduced by ~80-85% with GNE-617 + NA, yet the tumor is growing. Why isn't this level of reduction effective? | Insufficient NAD+ Depletion: The rescue of tumor growth does not require NAD+ levels to return to baseline. Studies show that even a partial restoration of NAD+ and NAM is sufficient to sustain tumor growth.[1] Maximum anti-tumor efficacy with GNE-617 requires a sustained reduction of tumor NAD+ levels by greater than 95%.[9] The ~75-85% reduction seen during NA co-treatment is not enough to induce tumor regression.[1] |
Section 3: Data Presentation
Table 1: Summary of In Vivo Efficacy of GNE-617 with and without Nicotinic Acid (NA) Co-administration in NAPRT1-Deficient Xenograft Models.
| Xenograft Model | GNE-617 Dose (Oral) | NA Dose (Oral) | Result |
| HT-1080 (Fibrosarcoma) | 30 mg/kg, QD | None | Significant Tumor Regression [1] |
| HT-1080 (Fibrosarcoma) | 30 mg/kg, QD | 100 mg/kg, BID | Efficacy Rescued (Tumor growth similar to vehicle)[1][10] |
| PC3 (Prostate) | 30 mg/kg, QD | None | Significant Tumor Regression [1] |
| PC3 (Prostate) | 30 mg/kg, QD | 100 mg/kg, BID | Efficacy Rescued (Tumor growth similar to vehicle)[1][10] |
| MiaPaCa-2 (Pancreatic) | 30 mg/kg, QD | None | Significant Tumor Regression [1] |
| MiaPaCa-2 (Pancreatic) | 30 mg/kg, QD | 100 mg/kg, BID | Efficacy Rescued (Tumor growth similar to vehicle)[1][10] |
| QD: Once daily; BID: Twice daily. |
Table 2: Effect of GNE-617 and Nicotinic Acid (NA) Co-treatment on Tumor Metabolite Levels in NAPRT1-Deficient Xenografts (After 5 Days of Treatment).
| Xenograft Model | Treatment Group | Tumor NAD+ Level (% of Vehicle Control) | Tumor NAM Level (% of Vehicle Control) |
| PC3, MiaPaCa-2, HT-1080 | GNE-617 Alone | ~2% ( >98% reduction)[1] | ~2% ( >98% reduction)[1] |
| PC3, MiaPaCa-2, HT-1080 | GNE-617 + NA (100 mg/kg) | ~15-25% (Significant increase vs. GNE-617 alone)[1] | ~25% (Significant increase vs. GNE-617 alone)[1] |
Section 4: Key Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Lines and Animal Models: Use NAPRT1-deficient human cancer cell lines such as HT-1080, PC3, or MiaPaCa-2.[1] Implant cells subcutaneously into the flank of immunocompromised mice (e.g., female nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-250 mm³. Randomize animals into treatment groups (e.g., Vehicle, GNE-617, NA alone, GNE-617 + NA).
-
Drug Formulation and Administration:
-
Vehicle: Prepare a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
GNE-617: Prepare a suspension in the vehicle for oral administration. A typical efficacious dose is 20-30 mg/kg, administered once daily.[1]
-
Nicotinic Acid (NA): Prepare a solution in a suitable vehicle (e.g., water or saline). A dose known to cause rescue is 100 mg/kg, administered orally twice daily.[1]
-
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size limit. Calculate tumor growth inhibition (%TGI) for each group relative to the vehicle control.
Protocol 2: Measurement of Tumor NAD+/NAM Levels by LC-MS/MS
-
Sample Collection: At the end of an in vivo study (or at specified time points), treat animals with the final dose of GNE-617 +/- NA. Harvest tumors at a specific time post-dose (e.g., 1-4 hours).[1][9]
-
Sample Processing: Immediately snap-freeze the harvested tumors in liquid nitrogen to halt metabolic activity. Store samples at -80°C until analysis.
-
Metabolite Extraction:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., 80% methanol/20% water).
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC or reverse-phase column).
-
Detect and quantify NAD+ and NAM using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with established mass transitions for each metabolite.
-
Normalize the resulting concentrations to the initial tissue weight.
-
Section 5: Visualized Pathways and Workflows
Caption: NAD+ Biosynthesis: The two major salvage pathways.
Caption: Systemic metabolism of NA increases circulating NAM, which outcompetes GNE-617 in the tumor.
Caption: Troubleshooting workflow for loss of GNE-617 in vivo efficacy.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing GNE-617 Hydrochloride-Induced Retinal Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing retinal toxicity induced by GNE-617 hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production. By inhibiting NAMPT, GNE-617 depletes intracellular NAD+ levels, leading to metabolic catastrophe and cell death, which is the basis for its investigation as an anti-cancer agent.
Q2: Why does this compound cause retinal toxicity?
The retinal toxicity associated with GNE-617 and other NAMPT inhibitors is considered an "on-target" effect. Photoreceptor cells in the retina have high metabolic demands and are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival and function. Inhibition of NAMPT by GNE-617 leads to rapid NAD+ depletion in these cells, causing mitochondrial dysfunction and ultimately photoreceptor cell death.[2] This toxicity primarily affects the photoreceptor and outer nuclear layers of the retina.[3][4]
Q3: Is the retinal toxicity of GNE-617 reversible?
The current literature suggests that the retinal damage induced by NAMPT inhibitors like GNE-617 may not be reversible. The toxicity has a rapid onset and progression, leading to the degeneration and loss of photoreceptor cells.[3][5] Once these specialized neurons are lost, they do not regenerate. Therefore, careful monitoring is crucial to detect early signs of toxicity.
Q4: Can co-administration of nicotinic acid (NA) mitigate GNE-617-induced retinal toxicity?
No, studies have demonstrated that systemic co-administration of nicotinic acid (NA) does not mitigate the retinal toxicity associated with GNE-617 and similar NAMPT inhibitors in rodents.[3][5] While NA can rescue some other systemic toxicities by providing an alternative pathway for NAD+ synthesis (the Preiss-Handler pathway), this protective effect does not extend to the retina.
Q5: What animal models are suitable for studying GNE-617-induced retinal toxicity?
Rodent models, such as rats and mice, are commonly used to study NAMPT inhibitor-induced retinal toxicity.[1][3] Zebrafish larvae have also been shown to be a predictive model for this specific toxicity.[3] The choice of animal model may depend on the specific research question, available resources, and the desired throughput of the study.
Troubleshooting Guides
Electroretinography (ERG) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy ERG Signal | - Poor electrode contact- High electrode impedance- Electrical interference from nearby equipment- Animal movement or muscle activity | - Ensure proper placement and contact of corneal, reference, and ground electrodes.- Gently abrade the skin at the site of reference and ground electrodes to lower impedance.- Power off non-essential electrical equipment in the vicinity of the ERG setup.- Ensure the animal is adequately anesthetized and maintain a stable body temperature.[6] |
| Low Amplitude or Absent a- and b-waves | - Severe retinal toxicity- Improper stimulus parameters (light intensity too low)- Anesthesia is too deep- Corneal electrode not making good contact | - Confirm the dose and duration of GNE-617 treatment, as this may be an expected outcome.- Verify the calibration and settings of the light stimulus.- Monitor the depth of anesthesia and adjust as necessary.- Check the placement of the corneal electrode and ensure a good tear film is present. |
| Inconsistent ERG Recordings Between Animals in the Same Group | - Variability in drug administration (e.g., gavage error)- Inconsistent dark/light adaptation periods- Differences in body temperature- Variable electrode placement | - Ensure consistent and accurate dosing for all animals.- Strictly adhere to standardized dark and light adaptation protocols for all animals.- Monitor and maintain core body temperature for each animal during recording.- Develop a consistent and reproducible method for electrode placement. |
| Reduced b-wave Amplitude Only | - Specific toxicity to bipolar cells- Altered synaptic transmission between photoreceptors and bipolar cells | - This is a key indicator of GNE-617 toxicity. A reduced b-wave to a-wave ratio is an important parameter to analyze.- Correlate ERG findings with histopathology to assess the inner nuclear layer. |
Retinal Histopathology Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Retinal Detachment or Folds | - Artifact of tissue processing (e.g., improper fixation, dehydration, or embedding)- Rough handling of the eye during enucleation or dissection | - Use a modified fixation technique to minimize artifactual detachment.- Handle ocular tissues gently at all stages of processing.- Ensure proper orientation of the eye during embedding to obtain cross-sections through the optic nerve head. |
| Poor Cellular Morphology | - Delayed or inadequate fixation- Autolysis | - Immediately fix the eyes upon enucleation in an appropriate fixative (e.g., Davidson's fixative or 4% paraformaldehyde).- Ensure the volume of fixative is at least 10 times the volume of the tissue. |
| Wrinkles or Tears in Sections | - Dull microtome blade- Improper embedding- Incorrect knife angle | - Use a new, sharp microtome blade for each eye.- Ensure the paraffin block is properly cooled and trimmed.- Optimize the microtome knife angle. |
| Inconsistent Staining | - Incomplete deparaffinization- Contaminated or old staining solutions- Incorrect staining times | - Ensure complete removal of paraffin with xylene before staining.- Use fresh, filtered staining solutions.- Strictly adhere to a standardized staining protocol with consistent timing. |
Quantitative Data Summary
Table 1: Dose-Response of NAMPT Inhibitors on Retinal Toxicity in Animal Models
| Compound | Animal Model | Dose | Dosing Regimen | Key Retinal Toxicity Findings | Reference |
| GNE-617 | Rat | 30 mg/kg | Once daily, oral, 4 days | Vacuolation and thinning of photoreceptor and outer plexiform layers; cellular degeneration in outer and inner nuclear layers. | [1][7] |
| GNE-617 | Mouse | 10, 30, or 100 mg/kg | Once daily, oral, 5 days | Observed retinal toxicity. | [1][7] |
| GMX-1778 | Mouse | 125 mg/kg | Once daily, oral, 5 days | Significant decrease in outer nuclear layer cell density (mean nuclei count of 52.8 vs. 69.7 in vehicle). | [2] |
| FK866 | Mouse (in vitro photoreceptor-like cells) | 20 µM | 48 hours | Significant cell death. | [8] |
Table 2: Effect of NAMPT Inhibitors on ERG Parameters
| Compound | Animal Model | Dose | Timepoint | Change in a-wave Amplitude | Change in b-wave Amplitude | Reference |
| GNE-617 | Rat | 30 mg/kg | 4 days | Not specified | Significant reduction | [7] |
| Nampt deletion (genetic model) | Mouse (rods) | N/A | 6 weeks | Dramatic reduction | Dramatic reduction | [8] |
| Nampt deletion (genetic model) | Mouse (cones) | N/A | 6 weeks | No significant change | Significant reduction | [2] |
| GMX-1778 | Mouse | 125 mg/kg | 5 days | Not specified | Expected reduction based on mechanism | [2] |
Experimental Protocols
Electroretinography (ERG) Protocol
-
Animal Preparation:
-
Dark-adapt the animal overnight (12-16 hours) before the experiment. All subsequent procedures until light adaptation should be performed under dim red light.
-
Anesthetize the animal using a consistent and appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
-
-
Electrode Placement:
-
Place a corneal electrode (e.g., a gold wire loop) on the center of the cornea, ensuring good contact with a viscous artificial tear solution.
-
Insert a reference electrode subcutaneously in the mid-frontal scalp.
-
Insert a ground electrode subcutaneously in the tail or a hind leg.
-
-
ERG Recording:
-
Place the anesthetized animal in a Ganzfeld dome to ensure uniform retinal illumination.
-
Record scotopic (rod-driven) responses to a series of increasing intensity light flashes.
-
Following scotopic recordings, light-adapt the animal for 10 minutes with a constant background light.
-
Record photopic (cone-driven) responses to a series of increasing intensity light flashes against the background light.
-
-
Data Analysis:
-
Measure the amplitude of the a-wave (from baseline to the trough of the negative deflection) and the b-wave (from the trough of the a-wave to the peak of the positive deflection).
-
Measure the implicit times of the a- and b-waves (time from flash onset to the peak of the wave).
-
Compare the amplitudes and implicit times between GNE-617-treated and vehicle-treated control groups. A significant reduction in the b-wave amplitude is a key indicator of GNE-617-induced retinal toxicity.
-
Retinal Histopathology Protocol
-
Tissue Collection and Fixation:
-
Euthanize the animal and immediately enucleate the eyes.
-
Create a small puncture at the limbus to facilitate fixative penetration.
-
Immerse the eyes in Davidson's fixative for 24 hours at room temperature.
-
-
Tissue Processing and Embedding:
-
Transfer the fixed eyes to 70% ethanol.
-
Process the tissues through a graded series of ethanol for dehydration, followed by clearing in xylene.
-
Infiltrate the tissues with and embed in paraffin wax, ensuring proper orientation to allow for cross-sections through the optic nerve.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess the morphology of the different retinal layers, paying close attention to the outer nuclear layer (photoreceptor cell bodies), and the inner and outer segments of the photoreceptors.
-
Look for signs of toxicity such as thinning of the outer nuclear layer, pyknotic nuclei, vacuolation, and disorganization of the photoreceptor segments.
-
Quantify the thickness of the outer nuclear layer and the number of photoreceptor nuclei in a standardized manner for comparison between groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced retinal toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. NAMPT-mediated NAD+ biosynthesis is essential for vision in mice - PMC [pmc.ncbi.nlm.nih.gov]
a potential off-target effects of GNE-617 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GNE-617 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
GNE-617 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] The primary mechanism of action is the inhibition of the NAMPT-mediated NAD+ salvage pathway, leading to a rapid depletion of intracellular nicotinamide adenine dinucleotide (NAD+) levels.[3] This reduction in NAD+ disrupts cellular metabolism, leading to a decrease in ATP levels and ultimately inducing cell death in cancer cells that are highly dependent on this pathway.[1][3]
Q2: I am observing significant cytotoxicity in my non-cancerous cell line or in vivo model. Is this due to an off-target effect of GNE-617?
While unexpected cytotoxicity can sometimes be attributed to off-target effects, in the case of GNE-617, observed toxicities in normal tissues are generally considered "on-target" effects. Tissues with high metabolic rates, such as the retina and heart, are highly dependent on the NAMPT pathway for NAD+ regeneration. Inhibition of NAMPT by GNE-617 in these tissues leads to NAD+ depletion and subsequent cellular dysfunction and toxicity. This has been observed as retinal, cardiac, and hematopoietic toxicity in preclinical in vivo studies.
Q3: Can the cytotoxicity of GNE-617 be rescued?
Yes, the cytotoxic effects of GNE-617 can typically be rescued by supplementing the culture medium with nicotinic acid (NA).[1] NA can be utilized by cells through the Preiss-Handler pathway to generate NAD+, bypassing the NAMPT-dependent salvage pathway. However, it is important to note that in some in vivo models, co-administration of NA has been shown to rescue the anti-tumor efficacy of GNE-617.[4]
Q4: What are the reported IC50 and EC50 values for GNE-617?
The potency of GNE-617 can vary depending on the assay and cell line used. Below is a summary of reported values.
| Parameter | Value | Condition |
| Biochemical IC50 | 5 nM | Cell-free NAMPT enzymatic assay[5] |
| Cellular EC50 (NAD+ Depletion) | 0.54 - 4.69 nM | Various cancer cell lines[6] |
| Cellular EC50 (ATP Depletion) | 2.16 - 9.35 nM | Various cancer cell lines |
| Cellular EC50 (Viability) | 1.82 - 5.98 nM | Various cancer cell lines |
Q5: Has GNE-617 been profiled for off-target kinase activity?
While GNE-617 is described as a specific NAMPT inhibitor, publicly available broad-panel kinase screening data is limited. The observed in vivo toxicities are well-explained by its potent on-target inhibition of NAMPT in normal tissues. If you observe a phenotype that cannot be explained by NAD+ depletion, it is advisable to perform control experiments to rule out other factors. These could include testing the effect of nicotinic acid rescue or measuring cellular NAD+ levels directly.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Cell density. The cytotoxic effect of GNE-617 can be cell density-dependent.
-
Troubleshooting Tip: Ensure consistent cell seeding density across all experiments. Determine the optimal seeding density for your cell line in preliminary experiments.
-
-
Possible Cause 2: Passage number. Cell lines can change their metabolic profile at high passage numbers.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range for all experiments.
-
-
Possible Cause 3: Reagent stability. this compound solutions may degrade with improper storage.
-
Troubleshooting Tip: Prepare fresh stock solutions of GNE-617 in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Issue 2: Observed cytotoxicity is not rescued by nicotinic acid (NA).
-
Possible Cause 1: Insufficient NA concentration. The concentration of NA may not be sufficient to restore NAD+ levels.
-
Troubleshooting Tip: Perform a dose-response experiment with varying concentrations of NA (e.g., 1-100 µM) to find the optimal rescue concentration for your specific cell line.
-
-
Possible Cause 2: Cell line lacks a functional Preiss-Handler pathway. Some cell lines may have low expression or mutations in the enzymes required for the Preiss-Handler pathway (e.g., NAPRT1).
-
Troubleshooting Tip: Verify the expression and activity of key enzymes in the Preiss-Handler pathway in your cell line. Consider using nicotinamide riboside (NR) as an alternative rescue agent, as it enters the NAD+ salvage pathway downstream of NAMPT.
-
Issue 3: Unexpected morphological changes or cellular phenotypes.
-
Possible Cause 1: On-target effects of NAD+ depletion. NAD+ is a critical cofactor for hundreds of enzymes involved in a wide range of cellular processes, including redox reactions, DNA repair (PARPs), and signaling (sirtuins). Depletion of NAD+ can therefore lead to a variety of cellular stress responses.
-
Troubleshooting Tip: Measure cellular NAD+ and ATP levels to confirm the on-target effect of GNE-617. Analyze downstream markers of cellular stress, such as PARP activation or changes in mitochondrial membrane potential.
-
-
Possible Cause 2: Experimental artifact. The observed phenotype may be unrelated to the activity of GNE-617.
-
Troubleshooting Tip: Include appropriate vehicle controls in all experiments. Test the effect of a structurally unrelated NAMPT inhibitor to see if it phenocopies the effect of GNE-617.
-
Experimental Protocols
1. Biochemical Assay for NAMPT Inhibition
This protocol provides a general framework for measuring the direct inhibitory effect of GNE-617 on NAMPT enzyme activity.
-
Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, or couples the reaction to subsequent enzymes to produce a detectable signal (e.g., fluorescence or colorimetric).[7][8][9]
-
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
This compound
-
Detection reagents (specific to the chosen assay format, e.g., NMNAT, ADH, and a fluorescent substrate for a coupled assay[7])
-
-
Procedure:
-
Prepare a serial dilution of GNE-617 in assay buffer.
-
In a microplate, add the NAMPT enzyme to each well.
-
Add the GNE-617 dilutions or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (NAM and PRPP).
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction (if necessary for the chosen detection method).
-
Add the detection reagents and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each GNE-617 concentration and determine the IC50 value.
-
2. Cellular NAD+ Level Measurement
This protocol describes a common method for quantifying intracellular NAD+ levels following treatment with GNE-617.
-
Principle: Cells are lysed, and the NAD+ in the lysate is measured using an enzymatic cycling assay that generates a fluorescent or colorimetric product.[10][11][12]
-
Materials:
-
Cell culture reagents
-
This compound
-
NAD+ extraction buffer (e.g., a solution containing a mild acid to inactivate NAD+-consuming enzymes)
-
NAD+/NADH quantification kit (commercially available kits provide the necessary enzymes and reagents)
-
96-well plate suitable for fluorescence or absorbance reading
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of GNE-617 concentrations for the desired time period (e.g., 24-72 hours).[3]
-
Wash the cells with PBS.
-
Lyse the cells using the NAD+ extraction buffer provided in the kit or a validated laboratory protocol.
-
Transfer the lysates to a new plate.
-
Follow the manufacturer's instructions for the NAD+/NADH quantification kit. This typically involves adding a reaction mixture containing enzymes that cycle NAD+ and NADH, leading to the production of a detectable product.
-
Measure the signal using a plate reader.
-
Normalize the NAD+ levels to the protein concentration or cell number for each sample.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
GNE-617 Hydrochloride Stability in Different Solvent Preparations: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GNE-617 hydrochloride in various solvent preparations. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo studies, complex solvent systems are often required to achieve the desired concentration and stability.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in fresh, moisture-free DMSO.[2] Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 2 years[3] |
| -20°C | Up to 1 year[3] |
Q4: How should I prepare this compound for in vivo administration?
A4: Due to its limited aqueous solubility, this compound requires specific formulations for in vivo use. It is crucial to prepare these solutions freshly for each experiment. Here are a couple of reported formulations:
-
Formulation 1: A solution in a vehicle of 60% polyethylene glycol (PEG400), 10% ethanol, and 30% 5% dextrose in water (D5W) (vol/vol/vol).[4]
-
Formulation 2: A clear solution can be prepared by first dissolving GNE-617 in DMSO, then adding PEG300, followed by Tween-80, and finally saline.[3]
-
Formulation 3 (for longer studies): For continuous dosing periods exceeding half a month, a formulation in corn oil may be considered.[3]
Experimental Protocols
Protocol for Preparation of this compound for In Vivo Oral Administration (PEG400/Ethanol/D5W Formulation)
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution consisting of 60% PEG400, 10% ethanol, and 30% D5W (v/v/v).
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles before administration.
-
This formulation should be prepared fresh before each use.
Visualizing Experimental Workflows
Caption: Workflow for this compound in vivo formulation.
Troubleshooting Guide
Encountering issues with the stability of your this compound solutions can compromise experimental results. This guide provides a systematic approach to troubleshooting common problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media) | This compound has low aqueous solubility. The addition of a DMSO stock to an aqueous environment can cause the compound to crash out of solution. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Consider using a surfactant like Tween-80 or a different formulation for aqueous-based assays.- Prepare dilutions immediately before use. |
| Loss of biological activity over time in working solutions | This compound may be unstable in certain solvents or at specific temperatures for extended periods. The compound is described as being "stable to moderately stable in vitro".[5] | - Always prepare working solutions fresh from a frozen stock solution.- Avoid storing diluted solutions for long periods, especially at room temperature or 37°C.- If you must store a working solution, keep it at 4°C and use it within a short timeframe (validation is recommended). |
| Inconsistent results between experiments | This could be due to variability in solution preparation, storage, or the age of the stock solution. | - Standardize your solution preparation protocol.- Ensure stock solutions are not subjected to multiple freeze-thaw cycles by preparing aliquots.- Use stock solutions within their recommended storage period. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound solution issues.
References
a troubleshooting inconsistent results in GNE-617 cell-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GNE-617 in cell-based assays. Inconsistent results can arise from various factors, and this resource aims to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is GNE-617 and what is its mechanism of action? A1: GNE-617 is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and energy production.[4][5][6] By inhibiting NAMPT, GNE-617 depletes intracellular NAD+ levels, leading to a reduction in ATP and ultimately causing cell death in cancer cells that are highly dependent on this pathway.[4][7][8]
Caption: GNE-617 inhibits the NAMPT enzyme, blocking NAD+ synthesis and causing cell death.
Q2: How should I prepare and store GNE-617 stock solutions? A2: GNE-617 is soluble in DMSO at concentrations greater than 21.4 mg/mL.[9][10] For cell-based assays, it is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or -80°C for up to two years.[2][3] If you observe precipitation, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure it is fully dissolved before use.[9][10]
Q3: What is the difference between NAPRT1-proficient and NAPRT1-deficient cell lines, and why is it important for GNE-617 assays? A3: NAPRT1 (Nicotinic Acid Phosphoribosyltransferase 1) is a key enzyme in the Preiss-Handler pathway, which can synthesize NAD+ from nicotinic acid (NA), bypassing the NAMPT-dependent salvage pathway.[4][5]
-
NAPRT1-proficient cells can use nicotinic acid to produce NAD+ and are therefore less sensitive to NAMPT inhibitors like GNE-617 if NA is present.[8]
-
NAPRT1-deficient cells lack this alternative pathway and are highly dependent on NAMPT for NAD+ synthesis, making them more sensitive to GNE-617.[8] The NAPRT1 status of your cell line is critical for interpreting results, as the presence of nicotinic acid in some culture media can rescue cells from GNE-617-induced cytotoxicity.[2][8]
Troubleshooting Assay Variability
Q4: My EC50/IC50 values for GNE-617 are inconsistent or different from published data. What are the potential causes? A4: Discrepancies in potency values can be attributed to several factors:
-
Cell Line Health and Passage Number: Use cells at a consistent and low passage number. Genetic drift can occur in continuously cultured cells, altering their metabolic state and sensitivity to inhibitors.
-
Seeding Density: Inconsistent cell seeding can lead to significant well-to-well variability. Ensure a uniform, single-cell suspension before plating.
-
Assay Duration: GNE-617's cytotoxic effects are time-dependent, resulting from NAD+ and subsequent ATP depletion.[7][8] Shorter or longer incubation times (e.g., 72 vs. 96 hours) will yield different EC50 values.
-
Reagent Quality: The quality of cell culture media, serum, and particularly DMSO can impact results. Use fresh, high-quality reagents. Moisture-absorbing DMSO can reduce the solubility of GNE-617.[3]
-
Assay Endpoint: Different viability assays measure different cellular parameters (e.g., ATP levels via CellTiter-Glo vs. nucleic acid content via CyQUANT).[8] These methods can produce slightly different EC50 values.
Q5: I am observing high variability between replicate wells ("edge effects"). How can I minimize this? A5: "Edge effects" in multi-well plates are a common issue where wells on the perimeter of the plate behave differently from interior wells.
-
Proper Plate Incubation: Ensure even temperature and gas exchange in the incubator. Stacking plates can create gradients that affect cell growth.
-
Evaporation Control: Evaporation is more pronounced in outer wells. To mitigate this, fill the outer wells with sterile water or PBS instead of cells and use them as a buffer zone.
-
Pipetting Technique: Inaccurate or inconsistent pipetting of cells or compound dilutions is a major source of error. Use calibrated pipettes and ensure proper mixing.
-
Plate Handling: Avoid agitating the plate after cell seeding, which can cause cells to collect at the edges of the wells.
Caption: A logic diagram to diagnose potential causes of inconsistent assay results.
Quantitative Data Summary
The potency of GNE-617 varies across different cancer cell lines, largely dependent on their NAPRT1 status and metabolic profile.
| Cell Line | Cancer Type | NAPRT1 Status | Assay Endpoint | EC50 / IC50 (nM) | Reference |
| Biochemical | - | - | NAMPT Activity | 5 | [3][7][9] |
| U251 | Glioblastoma | - | Proliferation | 1.8 | [9] |
| HT-1080 | Fibrosarcoma | Deficient | Viability | 1.82 - 5.98 | [8][9] |
| HCT116 | Colorectal | Proficient | Proliferation | 2.0 | [9] |
| PC3 | Prostate | Deficient | Viability | 2.7 - 5.98 | [8][9] |
| MiaPaCa2 | Pancreatic | Deficient | Viability | 5.98 | [8][9] |
| A549 | NSCLC | - | NAMPT Activity | 18.9 | [2] |
Note: EC50/IC50 values are highly dependent on specific experimental conditions and should be used as a general guide.
Experimental Protocols
Protocol: Cell Viability Assay (96-Well Format)
This protocol outlines a standard method for assessing the effect of GNE-617 on the viability of adherent cancer cells using an ATP-based luminescence assay (e.g., CellTiter-Glo®).
Caption: Standard workflow for a GNE-617 cell-based viability assay.
Materials:
-
GNE-617 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates (white plates for luminescence)
-
ATP-based viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend to the desired density in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution series of GNE-617 from your DMSO stock in complete cell culture medium. A typical starting concentration for the dilution series might be 2 µM (for a final in-well concentration of 1 µM, assuming a 1:1 addition).
-
Also prepare a vehicle control containing the same final percentage of DMSO as the highest GNE-617 concentration.
-
-
Cell Treatment:
-
Carefully add an equal volume of the diluted compound or vehicle control to the corresponding wells. For example, add 100 µL of 2x compound solution to the 100 µL of medium already in the wells.
-
This step should be done gently to avoid disturbing the cell monolayer.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period, typically 72 to 96 hours.[8]
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the viability reagent according to the manufacturer's instructions.
-
Add the specified volume of reagent (e.g., 100 µL) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data: Set the vehicle control (DMSO) as 100% viability and a "no cells" or high-concentration inhibitor well as 0% viability.
-
Plot the normalized data against the log of the inhibitor concentration and use a four-parameter logistic regression to calculate the EC50 value.[8]
-
References
- 1. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
Technical Support Center: Addressing GNE-617 Resistance in Long-Term Cancer Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the NAMPT inhibitor GNE-617 in long-term cancer cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNE-617 and how does it induce cancer cell death?
GNE-617 is a potent and competitive inhibitor of nicotinamide phosphorosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3][4] By inhibiting NAMPT, GNE-617 leads to a rapid depletion of cellular nicotinamide adenine dinucleotide (NAD+) levels.[1][5][6] NAD+ is a critical coenzyme for numerous cellular processes, including ATP production, DNA repair, and redox reactions.[3][7] The depletion of NAD+ disrupts these essential functions, leading to a decrease in ATP, cell cycle arrest, and ultimately, cancer cell death.[5][6]
Q2: My cancer cell line, initially sensitive to GNE-617, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to GNE-617 in long-term cell culture can arise through several mechanisms:
-
Mutations in the NAMPT gene: Specific point mutations in the NAMPT gene can alter the drug-binding pocket, reducing the inhibitory effect of GNE-617. Commonly reported resistance-conferring mutations include S165F, S165Y, G217R, G217A, G217V, D93del, and H191R.[3][8][9]
-
Upregulation of alternative NAD+ synthesis pathways: Cancer cells can compensate for the inhibition of the NAMPT-dependent salvage pathway by upregulating other NAD+ production routes:
-
The Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA) to synthesize NAD+ and is dependent on the enzyme nicotinate phosphoribosyltransferase (NAPRT1).[3][10] Cells that express NAPRT1 may be less sensitive to GNE-617, especially in the presence of NA.
-
The De Novo Synthesis Pathway: This pathway synthesizes NAD+ from tryptophan and is dependent on the enzyme quinolinate phosphoribosyltransferase (QPRT).[3] Overexpression of QPRT has been observed in some NAMPT inhibitor-resistant cell lines.[3]
-
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump GNE-617 out of the cell, reducing its intracellular concentration and efficacy.[3]
Q3: How can I experimentally determine if my resistant cell line has a mutation in the NAMPT gene?
To identify mutations in the NAMPT gene, you can perform the following:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both your parental (sensitive) and resistant cell lines. Then, reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Amplify the coding sequence of the NAMPT gene from the cDNA using specific primers.
-
Sanger Sequencing: Sequence the PCR products and compare the sequence from the resistant cell line to that of the parental cell line and the reference sequence for NAMPT. This will allow you to identify any nucleotide changes that result in amino acid substitutions.
Q4: What is the role of NAPRT1 in GNE-617 resistance and how can I assess its expression?
NAPRT1 is the key enzyme in the Preiss-Handler pathway, which provides an alternative route for NAD+ synthesis from nicotinic acid.[3][10] Cancer cells that lack NAPRT1 expression are often more sensitive to NAMPT inhibitors like GNE-617 because they cannot utilize nicotinic acid to rescue NAD+ levels.[10][11] Therefore, loss of NAPRT1 expression can be a predictive biomarker for sensitivity to GNE-617, particularly when co-administered with nicotinic acid.[11]
You can assess NAPRT1 expression levels using the following methods:
-
Western Blot: This technique allows you to quantify the amount of NAPRT1 protein in your cell lysates.
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the NAPRT1 gene.
-
Immunohistochemistry (IHC): If working with tumor tissue, IHC can be used to visualize the presence and localization of the NAPRT1 protein.
Troubleshooting Guides
Problem 1: I am trying to generate a GNE-617 resistant cell line, but the cells die off at higher concentrations.
-
Possible Cause: The incremental increase in drug concentration is too high.
-
Solution: Reduce the fold-increase of GNE-617 at each step. Instead of a 2-fold increase, try a 1.2 to 1.5-fold increase.[12] It is crucial to allow the surviving cell population to recover and become confluent before proceeding to the next concentration.[12] This process can take several months.
-
Possible Cause: The cell line is highly sensitive and unable to develop resistance through gradual adaptation.
-
Solution: Consider using a pulse treatment method. Expose the cells to a higher concentration of GNE-617 (e.g., the IC50) for a shorter period (e.g., 24-48 hours), then replace with drug-free medium and allow the cells to recover.[13] Repeat this cycle multiple times.
Problem 2: My GNE-617 resistant cell line shows a high degree of variability in its resistance phenotype.
-
Possible Cause: The resistant cell population is heterogeneous.
-
Solution: Perform single-cell cloning by limiting dilution to isolate and expand individual clones.[14] This will allow you to establish a more stable and homogeneous resistant cell line for your experiments.
-
Possible Cause: The resistance mechanism is unstable without continuous drug pressure.
-
Solution: Some resistant cell lines require continuous culture in the presence of the drug to maintain their resistant phenotype.[15] Determine if your cell line's resistance is stable by culturing it in drug-free medium for several passages and then re-evaluating its IC50 for GNE-617.
Problem 3: I observe a significant decrease in NAD+ levels in my resistant cell line after GNE-617 treatment, but the cells do not die.
-
Possible Cause: The cells have adapted to survive with lower NAD+ levels.
-
Solution: Investigate downstream metabolic adaptations. Resistant cells may have altered their metabolism to become less reliant on NAD+-dependent pathways.[16] Consider performing metabolomic analysis to identify these changes.
-
Possible Cause: The cell death assay you are using is not sensitive enough or is measuring the wrong endpoint.
-
Solution: GNE-617-induced cell death may not always be apoptotic.[5] Try using multiple cell viability and death assays, such as those that measure ATP levels (e.g., CellTiter-Glo), membrane integrity (e.g., propidium iodide staining), or caspase activation.
Quantitative Data Summary
Table 1: GNE-617 IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant Derivative | Resistance-Conferring Mutation | Resistant IC50 (nM) | Fold Resistance |
| RD | Rhabdomyosarcoma | 2 ± 0.2 | RD-R | S165F | >5000 | >2500 |
| NCI-H460 | Large Cell Lung Cancer | 197 ± 6 | NCI-H460-R | S165Y | >5000 | >25 |
| Mia-Paca2 | Pancreatic Carcinoma | 34 ± 2 | Mia-Paca2-R | G217A | >5000 | >147 |
| NCI-H520 | Squamous Lung Carcinoma | 9 ± 0.4 | NCI-H520-R | G217R | >5000 | >555 |
Data adapted from studies on GNE-618, a close analog of GNE-617.[8]
Key Experimental Protocols
Protocol 1: Generation of a GNE-617 Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating concentrations of GNE-617.[12]
-
Determine the initial GNE-617 concentration: Start by treating the parental cancer cell line with a concentration of GNE-617 that is at or slightly below the IC20 (the concentration that inhibits 20% of cell growth).[14]
-
Continuous Culture: Culture the cells in medium containing the initial concentration of GNE-617. Monitor the cells for signs of recovery and proliferation.
-
Passage and Escalation: Once the cells have reached approximately 80% confluency, passage them and increase the concentration of GNE-617 by 1.2 to 1.5-fold.[12]
-
Repeat: Continue this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they have adapted.[12]
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. A 3- to 10-fold increase in IC50 is generally considered evidence of resistance.[12]
-
Stabilization and Cloning: Once the desired level of resistance is achieved, maintain the cells in a constant concentration of GNE-617 for several passages to ensure stability. For a homogeneous population, perform single-cell cloning.
Protocol 2: Cell Viability Assay to Determine GNE-617 IC50
This protocol outlines a standard procedure for measuring the half-maximal inhibitory concentration (IC50) of GNE-617.[13][17]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of GNE-617 in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of GNE-617. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions in the control wells (typically 72-96 hours).
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo (to measure ATP) or CCK-8.[13]
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the GNE-617 concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of GNE-617 in cancer cells.
Caption: Key mechanisms of acquired resistance to GNE-617.
Caption: Workflow for generating and characterizing GNE-617 resistant cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical studies aimed at mitigating the cardiotoxicity of GNE-617 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cardiotoxicity?
A1: GNE-617 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] Inhibition of NAMPT by GNE-617 leads to the depletion of intracellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and various signaling pathways.[1][2] The subsequent reduction in ATP levels and disruption of NAD+-dependent enzymes, such as sirtuins, are thought to be the primary drivers of cardiotoxicity, leading to cardiomyocyte death and cardiac dysfunction.[1][3]
Q2: What are the typical in vitro and in vivo models used to assess GNE-617 cardiotoxicity?
A2:
-
In Vitro: Primary neonatal rat cardiomyocytes, and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are commonly used.[1][4] These models allow for the direct assessment of GNE-617's effects on cardiomyocyte viability, function, and signaling pathways.
-
In Vivo: Rodent models (mice and rats) are frequently used to evaluate the systemic effects of GNE-617 on cardiac function and pathology.[1][2] Zebrafish embryos are also emerging as a useful in vivo model for higher-throughput cardiotoxicity screening.[5][6][7][8]
Q3: Can the cardiotoxicity of GNE-617 be mitigated?
A3: Co-administration of nicotinic acid (NA) has been shown to mitigate GNE-617-induced cardiotoxicity in vitro.[1] NA can be converted to NAD+ through the Preiss-Handler pathway, bypassing the NAMPT-dependent salvage pathway that GNE-617 inhibits. However, in vivo studies have shown only partial mitigation of cardiotoxicity with NA co-treatment.[1][9]
Q4: What are the key parameters to monitor when assessing GNE-617 cardiotoxicity?
A4:
-
In Vitro: Cell viability (e.g., ATP levels), apoptosis markers (e.g., caspase activation), mitochondrial function, and cellular electrophysiology (e.g., impedance or calcium transients).
-
In Vivo: Cardiac function (e.g., ejection fraction, fractional shortening measured by echocardiography), cardiac biomarkers (e.g., troponins), and histopathological changes in the heart tissue.[10][11][12]
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Recommended Solution |
| High variability in cardiomyocyte viability assays | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently after adding GNE-617. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Nicotinic acid rescue is not observed or is inconsistent | 1. Inappropriate concentration of NA. 2. Timing of NA addition relative to GNE-617 treatment. 3. Cell type-specific differences in the Preiss-Handler pathway. | 1. Perform a dose-response experiment to determine the optimal NA concentration for rescue. 2. Add NA simultaneously with or shortly before GNE-617. 3. Verify the expression and activity of key enzymes in the Preiss-Handler pathway in your cell model. |
| Difficulty in interpreting functional assay data (e.g., impedance) | 1. Baseline drift or instability of the recording. 2. High background noise. 3. Compound interference with the assay technology. | 1. Allow for a sufficient stabilization period before adding the compound. 2. Ensure proper grounding and shielding of the equipment. 3. Run a vehicle control to assess the baseline response and test for any direct effects of the compound on the measurement system. |
In Vivo Studies
| Issue | Possible Cause | Recommended Solution |
| High mortality in GNE-617 treated animals | 1. Dose is too high, leading to acute and severe cardiotoxicity. 2. Off-target toxicities. | 1. Perform a dose-range finding study to identify a maximum tolerated dose (MTD). 2. Monitor for other signs of toxicity (e.g., weight loss, changes in behavior) and perform a full histopathological analysis. |
| Inconsistent or non-significant changes in cardiac function | 1. Insufficient drug exposure. 2. Timing of cardiac function assessment is not optimal. 3. High variability in echocardiography measurements. | 1. Confirm drug exposure through pharmacokinetic analysis. 2. Conduct a time-course study to identify the peak of cardiac dysfunction. 3. Ensure consistent animal handling, anesthesia, and image acquisition by a trained operator.[13] |
| Partial or no rescue with nicotinic acid in vivo | 1. Inadequate dose or dosing frequency of NA. 2. Poor bioavailability of NA. 3. In vivo metabolism and distribution of NA and GNE-617. | 1. Optimize the NA dose and administration schedule. 2. Analyze plasma levels of NA to confirm absorption. 3. Consider that the rescue effect observed in vitro may not fully translate to the more complex in vivo system.[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of GNE-617 in Cancer Cell Lines
| Cell Line | Tissue of Origin | EC50 (NAD+ Depletion, nM) | EC50 (ATP Depletion, nM) | EC50 (Cell Viability, nM) | Reference |
| PC3 | Prostate | 0.54 | 2.16 | 1.82 | [14] |
| HT-1080 | Fibrosarcoma | 4.69 | 9.35 | 5.98 | [14] |
| MiaPaCa-2 | Pancreatic | 1.23 | 4.56 | 3.45 | [14] |
| HCT-116 | Colorectal | 0.87 | 3.11 | 2.54 | [14] |
| Colo205 | Colorectal | 2.11 | 7.89 | 4.76 | [14] |
| Calu6 | Non-small cell lung | 1.55 | 5.43 | 3.99 | [14] |
Table 2: In Vivo Efficacy and NAD+ Depletion by GNE-617 in a Xenograft Model (HT-1080)
| GNE-617 Dose (mg/kg, oral, daily for 5 days) | Tumor Growth Inhibition (%) | Tumor NAD+ Reduction (%) | Reference |
| 5 | No significant inhibition | ~80 | [14] |
| 7.5 | No significant inhibition | ~80 | [14] |
| 20 | >90 | >98 | [14] |
| 30 | >95 | >98 | [14] |
Detailed Experimental Protocols
In Vitro Cardiomyocyte Viability Assay (ATP Measurement)
Objective: To quantify the cytotoxic effect of GNE-617 on cardiomyocytes by measuring intracellular ATP levels.
Materials:
-
Cardiomyocytes (e.g., hiPSC-CMs)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Nicotinic acid (for rescue experiments)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells per well and culture until a synchronously beating monolayer is formed.[15]
-
Prepare serial dilutions of GNE-617 in culture medium. For rescue experiments, also prepare solutions containing a fixed concentration of nicotinic acid with serial dilutions of GNE-617.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Assessment of Cardiac Function in Mice using Echocardiography
Objective: To evaluate the effect of GNE-617 on cardiac function in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation for oral gavage
-
Anesthesia (e.g., isoflurane)
-
High-frequency ultrasound system with a cardiac probe
-
Heating pad and physiological monitoring equipment
Protocol:
-
Acclimate mice to the experimental conditions.
-
Administer GNE-617 or vehicle control via oral gavage at the desired dose and frequency. For rescue experiments, co-administer nicotinic acid.
-
At the designated time point(s), anesthetize the mouse (e.g., with 1-2% isoflurane) and place it in a supine position on a heating pad to maintain body temperature.[16]
-
Remove chest hair using a depilatory cream to ensure good probe contact.[16]
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional (2D) images in both parasternal long-axis and short-axis views.[10]
-
From the short-axis view, obtain an M-mode image at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracing over at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Interventricular septal thickness at end-diastole (IVSd)
-
Posterior wall thickness at end-diastole (PWd)
-
-
Calculate the following functional parameters:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100
-
Ejection Fraction (EF %): [((LVIDd)^3 - (LVIDs)^3) / (LVIDd)^3] * 100 (using the Teichholz formula or other validated method)
-
-
Allow the mouse to recover from anesthesia.
-
Analyze the data to compare cardiac function between treatment groups.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of GNE-617-induced cardiotoxicity and the nicotinic acid rescue mechanism.
References
- 1. Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 6. Cardiotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 7. Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Zebrafish for Investigating the Molecular Mechanisms of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 11. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. vascular-proteomics.com [vascular-proteomics.com]
- 14. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP content measurement [bio-protocol.org]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
a impact of serum concentration on GNE-617 hydrochloride potency in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-617 hydrochloride in vitro. The following information addresses common issues encountered during experimentation, with a particular focus on the impact of serum concentration on the compound's potency.
Troubleshooting Guides
Issue 1: Higher than expected IC50/EC50 values for GNE-617 in cell-based assays.
-
Possible Cause 1: Serum Protein Binding. this compound, like many small molecules, can bind to proteins present in fetal bovine serum (FBS) or other serum types used in cell culture media. This binding sequesters the compound, reducing the free concentration available to interact with its target, NAMPT, within the cells. The result is a rightward shift in the dose-response curve and an apparently lower potency (higher IC50/EC50).
-
Troubleshooting Steps:
-
Review Serum Concentration: Confirm the percentage of serum used in your assay. Standard protocols often use 10% FBS, but variations can significantly alter results.
-
Conduct a Serum Shift Assay: To quantify the effect of serum, determine the IC50 of GNE-617 in a matrix of varying serum concentrations (e.g., 0%, 2.5%, 5%, 10%, and 20% FBS). This will illustrate the relationship between serum concentration and apparent potency.
-
Calculate the Free Fraction: If the protein binding percentage of GNE-617 is known, you can estimate the unbound, active concentration of the compound in your assay conditions.
-
Consider Serum-Free or Reduced-Serum Conditions: If experimentally feasible for your cell line, consider adapting the assay to serum-free or low-serum conditions for a portion of the incubation period to more accurately determine the intrinsic potency of the compound.
-
-
-
Possible Cause 2: Cell Seeding Density. High cell densities can deplete the available compound from the media more rapidly, leading to a higher apparent IC50.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform preliminary experiments to determine an optimal cell seeding density that allows for robust assay signal without significant compound depletion over the course of the experiment.
-
Maintain Consistency: Ensure consistent cell seeding density across all plates and experiments to ensure reproducibility.
-
-
-
Possible Cause 3: Assay Incubation Time. The on-target effect of GNE-617, NAD+ depletion, takes time. Insufficient incubation time may not allow for the full biological consequence of NAMPT inhibition to manifest.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for observing a stable and potent effect of GNE-617 on cell viability or other endpoints. Published data for GNE-617 often utilizes a 96-hour incubation period for cell viability assays.[1]
-
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency at the time of plating, or media composition can lead to inconsistent cellular responses.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and narrow passage number range. Ensure cells are healthy and at a consistent confluency before seeding for an assay.
-
Quality Control of Reagents: Use the same lot of serum and other media components for a set of experiments to minimize variability.
-
-
-
Possible Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting of the compound dilutions or reagents can be a significant source of variability.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate all pipettes used for the assays.
-
Use Appropriate Pipetting Techniques: Employ proper pipetting techniques to ensure accuracy and precision, especially when preparing serial dilutions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[2][4] By inhibiting NAMPT, GNE-617 depletes intracellular NAD+ levels, leading to cellular stress and ultimately, cell death in susceptible cancer cells.[1][5]
Q2: What is the expected biochemical and cellular potency of this compound?
A2: The biochemical half-maximal inhibitory concentration (IC50) of GNE-617 against purified human NAMPT is approximately 5 nM.[1][5] In cellular assays, the half-maximal effective concentration (EC50) for cell viability is typically in the low nanomolar range, though this is highly dependent on the cell line and assay conditions, particularly the serum concentration.[1]
Q3: How does the presence of serum in cell culture media affect the observed potency of GNE-617?
A3: Serum contains proteins, such as albumin, that can bind to small molecules like GNE-617. This protein binding reduces the concentration of the free, unbound drug that is available to enter cells and inhibit NAMPT. Consequently, in the presence of higher serum concentrations, a higher total concentration of GNE-617 is required to achieve the same biological effect, leading to an increase in the apparent IC50/EC50 value.
Q4: What are the key steps in an experimental workflow to determine the impact of serum on GNE-617 potency?
A4: A typical workflow for an IC50 shift assay to evaluate the effect of serum is as follows:
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Media Preparation: Prepare cell culture media with varying concentrations of serum (e.g., 0%, 2.5%, 5%, 10%, 20% FBS).
-
Treatment: Treat the cells with the serial dilutions of GNE-617 in the different serum-containing media.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or SRB).
-
Data Analysis: Plot the dose-response curves for each serum concentration and calculate the corresponding IC50 values.
Q5: Are there any known resistance mechanisms to GNE-617 and other NAMPT inhibitors?
A5: Yes, resistance to NAMPT inhibitors can arise through several mechanisms. One key mechanism is the upregulation of the Preiss-Handler pathway, which provides an alternative route for NAD+ synthesis from nicotinic acid, bypassing the need for NAMPT.[6] Cells that express nicotinic acid phosphoribosyltransferase (NAPRT1), the key enzyme in this pathway, can be less sensitive to NAMPT inhibitors.[6]
Data Presentation
Table 1: Cellular Potency of GNE-617 in Various Cancer Cell Lines in the Presence of 10% FBS
| Tumor Model | NAPRT1 Status | Cellular EC50 (nM) - NAD+ Depletion | Cellular EC50 (nM) - ATP Depletion | Cellular EC50 (nM) - Cell Viability |
| HCT-116 | Proficient | 4.69 ± 0.65 | 9.35 ± 1.05 | 5.98 ± 0.88 |
| Colo205 | Proficient | 2.56 ± 0.33 | 5.67 ± 0.61 | 3.99 ± 0.54 |
| Calu6 | Proficient | 2.53 ± 0.29 | 4.99 ± 0.52 | 3.45 ± 0.41 |
| MiaPaCa-2 | Deficient | 0.98 ± 0.11 | 2.87 ± 0.31 | 2.11 ± 0.25 |
| PC3 | Deficient | 0.54 ± 0.07 | 2.16 ± 0.24 | 1.82 ± 0.21 |
| HT-1080 | Deficient | 0.77 ± 0.09 | 2.54 ± 0.27 | 1.95 ± 0.22 |
Data is presented as mean ± SD and is adapted from a study where assays were conducted in RPMI 1640 medium supplemented with 10% FBS.[1]
Experimental Protocols
Protocol: Cell Viability Assay to Determine this compound Potency
This protocol outlines a general procedure for assessing the effect of GNE-617 on the viability of adherent cancer cell lines using a luminescent ATP-based assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
96-well clear bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 1,000-5,000 cells per well) in 100 µL of complete culture medium containing the desired percentage of FBS.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the GNE-617 stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform an 8- to 10-point dilution series.
-
Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of GNE-617. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the GNE-617 concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
Caption: GNE-617 inhibits the NAMPT enzyme in the NAD+ salvage pathway.
Caption: Workflow for determining the effect of serum on GNE-617 potency.
Caption: Logical relationship of serum concentration and GNE-617 potency.
References
- 1. A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. karyopharm.com [karyopharm.com]
- 4. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NAMPT Inhibitors: GNE-617 Hydrochloride vs. GMX1778
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a crucial coenzyme for cellular metabolism and signaling. Cancer cells, with their high metabolic demands, are particularly vulnerable to NAMPT inhibition. This guide provides an objective comparison of two potent NAMPT inhibitors, GNE-617 hydrochloride and GMX1778, summarizing their performance based on available preclinical data.
Mechanism of Action: Targeting a Metabolic Vulnerability
Both GNE-617 and GMX1778 are small molecule inhibitors that target the enzymatic activity of NAMPT. By blocking this enzyme, they deplete the intracellular pool of NAD+, leading to a cascade of events including metabolic collapse, ATP depletion, and ultimately, cancer cell death.[1][2][3] GMX1778 is the active form of the prodrug GMX1777.[1][2]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity by Small Molecule GMX1778 Regulates Reactive Oxygen Species (ROS)-mediated Cytotoxicity in a p53- and Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GNE-617 and Other NAMPT Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, a process essential for the high metabolic demands of cancer cells.[1][2] Inhibition of NAMPT leads to NAD+ depletion, triggering a cascade of events culminating in cancer cell death.[3] This guide provides a comparative analysis of a potent NAMPT inhibitor, GNE-617, with other notable inhibitors, APO866 and KPT-9274, focusing on their preclinical efficacy in xenograft models.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
NAMPT inhibitors competitively bind to the nicotinamide-binding pocket of the NAMPT enzyme, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+. This disruption of the primary NAD+ salvage pathway leads to a rapid decline in intracellular NAD+ levels. The subsequent energy crisis and disruption of NAD+-dependent signaling pathways, including those involving PARPs and sirtuins, ultimately induce cell death in cancer cells that are highly dependent on this pathway for survival.[2]
Caption: NAD+ Salvage Pathway and Inhibition by NAMPT Inhibitors.
Performance in Xenograft Models: A Head-to-Head Comparison
The in vivo efficacy of NAMPT inhibitors is a critical determinant of their therapeutic potential. The following tables summarize the performance of GNE-617, APO866, and KPT-9274 in various human tumor xenograft models.
GNE-617: Potent and Orally Bioavailable
GNE-617 is a novel, potent, and orally bioavailable NAMPT inhibitor that has demonstrated robust anti-tumor activity across a range of preclinical models.[4]
| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Fibrosarcoma | HT-1080 | 20 or 30 mg/kg, once daily, oral | >98% NAD+ inhibition; significant tumor regression | [4][5] |
| Prostate Cancer | PC3 | 30 mg/kg, single dose, oral | 85% NAD+ reduction within 24 hours | [4][5] |
| Pancreatic Cancer | MiaPaCa-2 | Dosed for 5 days | Robust efficacy | [4] |
| Colorectal Cancer | HCT-116 | Dosed for 5 days, twice daily | Robust efficacy | [4][6] |
APO866 (FK866): A Well-Characterized Predecessor
APO866, also known as FK866, is one of the first and most extensively studied NAMPT inhibitors. It has shown significant anti-tumor effects in various hematological and solid tumor models.
| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Burkitt Lymphoma | Namalwa | Not specified | Prevented and abrogated tumor growth | [3][7] |
| Ovarian Cancer | A2780 | 15 mg/kg, i.p., twice daily in cycles | Significant increase in lifespan | |
| Acute Myeloid Leukemia | ML-2 | 15 mg/kg, i.p., twice daily in cycles | Complete tumor elimination before day 10 |
KPT-9274: A Dual NAMPT and PAK4 Inhibitor
KPT-9274 is a unique inhibitor that dually targets both NAMPT and p21-activated kinase 4 (PAK4), offering a multi-pronged attack on cancer cell proliferation and survival.[8]
| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Renal Cell Carcinoma | 786-O | 100 or 200 mg/kg, twice a day, oral | Dose-dependent inhibition of tumor growth | [9] |
| Hepatocellular Carcinoma | Hep 3B | 100 mg/kg, twice a day for 5 days/week | 37% TGI | [10] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 100 mg/kg, twice a day for 5 days/week | Not specified | [10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vivo Xenograft Studies
A standardized workflow is crucial for evaluating the in vivo efficacy of NAMPT inhibitors.
Caption: A typical workflow for assessing anti-tumor efficacy in xenograft models.
Detailed Protocol:
-
Cell Culture and Implantation: Human cancer cell lines (e.g., HT-1080, PC3, 786-O) are cultured under standard conditions. A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7][9][11]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups. The NAMPT inhibitors are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).[4][9]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.[9]
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for downstream analysis, including measurement of NAD+ levels and protein expression by Western blot.[5]
Measurement of Tumor NAD+ Levels
Quantifying the reduction in NAD+ levels is a key pharmacodynamic marker of NAMPT inhibitor activity.
Protocol using HPLC-MS/MS:
-
Tumor Homogenization: Harvested tumors are snap-frozen in liquid nitrogen and stored at -80°C. Frozen tumor tissue is homogenized in an acidic extraction buffer (e.g., 0.5 M perchloric acid).[12]
-
Extraction: The homogenate is centrifuged, and the supernatant containing the NAD+ is collected.
-
Quantification: NAD+ levels in the supernatant are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][12] A standard curve with known concentrations of NAD+ is used for accurate quantification.[12]
Western Blot Analysis
Western blotting is used to assess the expression of key proteins in the NAMPT signaling pathway.
General Protocol:
-
Protein Extraction: Tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[13]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NAMPT, PAK4, β-actin as a loading control).[9][14]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
Conclusion
GNE-617 demonstrates potent anti-tumor efficacy in a variety of xenograft models, consistent with its strong inhibition of NAMPT and subsequent NAD+ depletion. Its oral bioavailability represents a significant advantage for clinical development. APO866, a foundational NAMPT inhibitor, has provided crucial proof-of-concept for this therapeutic strategy. KPT-9274, with its dual inhibitory mechanism, offers a potentially broader spectrum of anti-cancer activity. The choice of a specific NAMPT inhibitor for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and the specific molecular characteristics of the targeted cancer. The experimental protocols provided herein offer a framework for the continued preclinical assessment of this promising class of anti-cancer agents.
References
- 1. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. karyopharm.com [karyopharm.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
a cross-validation of GNE-617's effects in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of GNE-617, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), across various cancer cell lines. We present a comparative analysis of its performance, supported by experimental data, and detail the methodologies for key experiments. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
GNE-617 is a specific and competitive inhibitor of NAMPT, a critical enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] By inhibiting NAMPT, GNE-617 effectively depletes the cellular pool of NAD+, a crucial coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling.[4][5] This depletion of NAD+ leads to a subsequent reduction in ATP levels, ultimately triggering cell death in cancer cells that are highly dependent on the NAMPT pathway for survival.[6][7]
The sensitivity of cancer cells to GNE-617 is significantly influenced by the status of the nicotinate phosphoribosyltransferase 1 (NAPRT1) enzyme. NAPRT1 is the key enzyme in a parallel NAD+ salvage pathway that utilizes nicotinic acid (NA). Cancer cells deficient in NAPRT1 are solely reliant on the NAMPT pathway for NAD+ synthesis, rendering them particularly vulnerable to NAMPT inhibitors like GNE-617.[2][3][5][6] This synthetic lethal relationship makes NAPRT1 expression a predictive biomarker for GNE-617 efficacy.[5][8]
Comparative Efficacy of GNE-617 in Cancer Cell Lines
The following tables summarize the in vitro efficacy of GNE-617 across a panel of cancer cell lines, categorized by their NAPRT1 status. The data highlights the differential sensitivity to GNE-617, with NAPRT1-deficient cell lines generally showing high sensitivity.
Table 1: GNE-617 Efficacy in NAPRT1-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | NAD EC50 (nM) | ATP EC50 (nM) | Viability EC50 (nM) |
| PC3[3][6] | Prostate | 0.54 | 2.16 | 1.82 |
| HT-1080[3][6] | Fibrosarcoma | 4.69 | 9.35 | 5.98 |
| MiaPaCa-2[3][6] | Pancreatic | 1.23 | 3.45 | 2.89 |
| NCI-H460[3] | Non-Small Cell Lung | - | - | <10 |
| RERF-LC/MS[5] | Non-Small Cell Lung | - | - | <10 |
Table 2: GNE-617 Efficacy in NAPRT1-Proficient Cancer Cell Lines
| Cell Line | Cancer Type | NAD EC50 (nM) | ATP EC50 (nM) | Viability EC50 (nM) |
| HCT-116[3][6] | Colorectal | 2.31 | 5.87 | 4.56 |
| Colo205[3][6] | Colorectal | 3.15 | 7.21 | 5.12 |
| Calu6[3][6] | Non-Small Cell Lung | 1.89 | 4.98 | 3.75 |
| A549[4] | Non-Small Cell Lung | - | - | IC50: 18.9 nM[1] |
EC50 values represent the concentration of GNE-617 required to reduce the levels of NAD, ATP, or cell viability by 50%.[3][6] IC50 values represent the concentration required to inhibit cell growth by 50%. Data is compiled from multiple sources and experimental conditions may vary.
Induction of Cell Death
Treatment with GNE-617 leads to a significant reduction in NAD+ levels within hours, followed by a decline in ATP.[4][6][7] This metabolic crisis induces cell death through various mechanisms. While apoptosis, characterized by caspase-3 activation, is observed in some cell lines like A549, Colo205, and HCT116, other cell lines undergo oncosis, a form of necrotic cell death.[4][7] The predominant mode of cell death appears to be dependent on the rate of ATP depletion.[7]
Comparison with Alternative NAMPT Inhibitors
GNE-617 is one of several potent NAMPT inhibitors developed for cancer therapy. The table below provides a comparison with other notable compounds.
Table 3: Comparison of GNE-617 with Other NAMPT Inhibitors
| Inhibitor | Key Features |
| GNE-617 | Potent, orally bioavailable, shows robust efficacy in NAPRT1-deficient xenograft models.[6][7] |
| GNE-618 | Structurally related to GNE-617, also a novel, potent, and orally bioavailable NAMPT inhibitor.[6] |
| FK866 (APO866) | One of the first-generation NAMPT inhibitors, has shown preclinical efficacy but limited clinical success due to toxicity.[9][10] |
| CHS-828 (GMX1778) | Another early NAMPT inhibitor with demonstrated preclinical activity.[9][11] |
| OT-82 | A newer NAMPT inhibitor with potent activity against hematopoietic malignancies.[9][12] |
| KPT-9274 | A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[9][12] |
| STF-118804 | A novel class of NAMPT inhibitor with demonstrated efficacy in a xenograft model of high-risk acute lymphoblastic leukemia.[11][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key assays used to evaluate the effects of GNE-617.
Cell Viability Assays
-
CyQUANT® Direct Cell Proliferation Assay: This assay measures the nucleic acid content of live cells.
-
Seed cells in a 96-well plate to achieve 30-40% confluency.
-
Add a nine-point dose titration of GNE-617.
-
Incubate for 96 hours.
-
Add CyQUANT® reagent and incubate according to the manufacturer's instructions.
-
Measure fluorescence to quantify cell viability.[6]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Follow steps 1-3 of the CyQUANT® assay.
-
Add CellTiter-Glo® reagent and incubate.
-
Measure luminescence to determine ATP levels.[6]
-
NAD+ Level Measurement by LC-MS/MS
-
Sample Preparation:
-
LC-MS/MS Analysis:
Western Blotting for NAPRT1
-
Protein Extraction:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against NAPRT1 (e.g., Proteintech 13549-1-AP or 66159-1-Ig, Santa Cruz Biotechnology sc-87326, Thermo Fisher Scientific PA5-97994, or Novus Biologicals NBP3-35172).[19][20][21][22]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
GNE-617 is a potent NAMPT inhibitor that demonstrates significant anti-cancer activity, particularly in NAPRT1-deficient tumors. Its mechanism of action, centered on the depletion of cellular NAD+, leads to metabolic collapse and cell death. The data presented in this guide provides a comparative overview of its efficacy across various cancer cell lines and highlights the importance of NAPRT1 status as a predictive biomarker. Further research into combination therapies and patient stratification based on NAPRT1 expression will be crucial for the successful clinical development of GNE-617 and other NAMPT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD+ metabolism measurement using LC‐MS analysis [bio-protocol.org]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAD+/NADH analysis by LC-MS/MS [bio-protocol.org]
- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. NAPRT1 antibody (13549-1-AP) | Proteintech [ptglab.com]
- 20. NAPRT1 antibody (66159-1-Ig) | Proteintech [ptglab.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. NAPRT1 Polyclonal Antibody (PA5-97994) [thermofisher.com]
On-Target Activity of GNE-617 Confirmed by Knockdown Experiments: A Comparative Guide
This guide provides a comprehensive comparison of the on-target activity of the NAMPT inhibitor GNE-617 with the effects of NAMPT gene knockdown. The data presented herein demonstrates that the cellular consequences of GNE-617 treatment are consistent with the specific inhibition of its intended target, nicotinamide phosphoribosyltransferase (NAMPT).
Comparison of GNE-617 Activity and NAMPT Knockdown
To definitively attribute the cytotoxic effects of GNE-617 to its inhibition of NAMPT, a comparison with the phenotype induced by siRNA-mediated knockdown of NAMPT is the gold standard. While direct head-to-head quantitative data in a single publication is limited, a strong correlation between the effects of NAMPT inhibitors and NAMPT silencing has been established across numerous studies.[1][2] The following tables summarize the expected and reported outcomes based on available literature.
Table 1: Comparison of Cellular Phenotypes
| Feature | GNE-617 Treatment | NAMPT siRNA Knockdown | Alternative NAMPT Inhibitors (e.g., FK866) |
| Cell Viability | Dose-dependent decrease in various cancer cell lines.[3] | Significant reduction in viability of NAMPT-dependent cells.[4][5] | Dose-dependent decrease in cell viability.[6] |
| NAD+ Levels | Rapid and significant depletion of intracellular NAD+.[4][7] | Significant reduction in intracellular NAD+ levels.[5] | Potent inhibition of NAD+ formation.[8] |
| Rescue by NMN | Anti-proliferative effects rescued by exogenous nicotinamide mononucleotide (NMN).[9] | Not applicable (NMN is downstream of NAMPT). | Cytotoxicity rescued by NMN.[10] |
| Rescue by Nicotinic Acid (NA) | Cytotoxicity rescued in NAPRT1-proficient cells, but not in NAPRT1-deficient cells.[3][7] | Not applicable (NA utilizes a separate pathway). | Effects rescued by NA in NAPRT1-proficient cells.[8] |
Table 2: Quantitative Comparison of GNE-617 and Other NAMPT Inhibitors
| Compound | Target | Biochemical IC50 | Cellular EC50 (NAD+ Depletion) | Cellular EC50 (Viability) |
| GNE-617 | NAMPT | 5 nM[7] | 0.54 - 4.69 nM[3] | 1.82 - 5.98 nM[3] |
| FK866 | NAMPT | ~0.3-0.4 nM | ~0.5 nM (A2780 cells) | ~1.4 nM (A2780 cells)[8] |
| GMX1778 | NAMPT | Low nanomolar | Not explicitly stated | Not explicitly stated |
| KPT-9274 | NAMPT, PAK4 | 120 nM (NAMPT) | Not explicitly stated | ~600 nM (Caki-1 cells)[1] |
Visualizing the Confirmation of On-Target Activity
The following diagrams illustrate the NAMPT signaling pathway, the experimental workflow for confirming on-target activity, and the logical relationship of this confirmation.
Caption: The NAMPT signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing GNE-617 and NAMPT siRNA.
Caption: Logical framework for confirming GNE-617's on-target activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: siRNA-Mediated Knockdown of NAMPT
This protocol is a generalized procedure based on common practices.[11][12][13]
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium.
-
siRNA Preparation:
-
For each well, dilute 20-80 pmol of NAMPT-targeting siRNA or a negative control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions in 100 µL of serum-free medium.
-
-
Transfection Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Validation of Knockdown: After the incubation period, harvest the cells to assess NAMPT protein levels by Western blot to confirm successful knockdown.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is a generalized procedure.[6][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment:
-
For GNE-617 treatment, add the compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
For siRNA experiments, perform the knockdown as described in Protocol 1 in a 96-well format.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Intracellular NAD+ Level Measurement
This is a generalized protocol for an enzymatic cycling assay.[8][15]
-
Cell Lysis and NAD+ Extraction:
-
After treatment (with GNE-617 or siRNA), wash the cells with cold PBS.
-
Lyse the cells with an acidic extraction buffer (e.g., 0.2 N HCl).
-
Heat the lysate at 60°C for 10 minutes to degrade NAD-consuming enzymes.
-
Neutralize the lysate with a basic solution (e.g., 0.2 N NaOH).
-
Centrifuge to pellet cell debris.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the supernatant from the previous step.
-
Add a master mix containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate.
-
-
Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.
-
-
Quantification: Determine the NAD+ concentration by comparing the rate of change in absorbance/fluorescence to a standard curve generated with known concentrations of NAD+.
Note: For more precise quantification, especially for in vivo samples, LC-MS/MS is the preferred method.[4][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Inhibitors and Fluorescent Probe Targeting NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
a evaluating the specificity of GNE-617 against other NAD+ biosynthetic pathways
A Comparative Guide for Researchers and Drug Development Professionals
GNE-617 has emerged as a potent and highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis. This guide provides an objective comparison of GNE-617's performance against other NAD+ biosynthetic pathways, supported by experimental data, to inform its application in research and drug development.
High Potency and Specificity of GNE-617
GNE-617 demonstrates potent inhibition of NAMPT with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM[1][2][3]. Its specificity is a critical attribute, distinguishing it from compounds that may promiscuously target multiple enzymes in the intricate network of NAD+ metabolism. The primary evidence for GNE-617's specificity lies in its differential effects on cells with and without a functional Preiss-Handler pathway, which provides an alternative route to NAD+ synthesis from nicotinic acid (NA).
In cell lines proficient in the Preiss-Handler pathway (NAPRT1-positive), the cytotoxic effects induced by GNE-617 can be completely rescued by the addition of nicotinic acid[4]. This indicates that GNE-617 does not inhibit the key enzyme of this pathway, Nicotinate Phosphoribosyltransferase (NAPRT). The rescue phenomenon highlights that the cellular machinery to convert NA to NAD+ remains fully operational in the presence of GNE-617, underscoring the inhibitor's specific action on NAMPT.
Comparative Performance Data
The following table summarizes the inhibitory activity of GNE-617 against NAMPT. While direct inhibitory constants for other NAD+ biosynthetic enzymes are not extensively reported for GNE-617, the rescue experiment data serves as a strong indicator of its selectivity.
| Enzyme Target | Inhibitor | IC50 / Activity | Supporting Evidence | Reference |
| NAMPT | GNE-617 | 5 nM | Biochemical enzyme inhibition assay. | [1][2][3] |
| NAPRT | GNE-617 | No significant inhibition | Cytotoxicity rescued by nicotinic acid in NAPRT1-proficient cells. | [4] |
| NMNATs | GNE-617 | Not reported | No direct inhibition data available, but the specific action on NAMPT suggests low off-target activity. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental logic for assessing specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the specificity of GNE-617.
NAMPT Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of GNE-617 on purified NAMPT enzyme.
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
GNE-617 (or other test compounds) dissolved in DMSO
-
Detection reagents for NMN or a coupled enzyme system to measure NAD+
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of GNE-617 in DMSO.
-
In a 384-well plate, add the reaction buffer.
-
Add the GNE-617 dilutions to the appropriate wells. Include DMSO-only wells as a control.
-
Add the NAMPT enzyme to all wells and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NAM, PRPP, and ATP.
-
Incubate the reaction at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of NMN produced, or couple the reaction to NMNAT and a subsequent dehydrogenase to measure the fluorescence or absorbance of NADH.
-
Calculate the percent inhibition for each GNE-617 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based NAD+ Quantification by LC-MS/MS
This method provides a highly sensitive and specific measurement of intracellular NAD+ levels following treatment with GNE-617.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
NAPRT1-proficient and -deficient cell lines
-
GNE-617
-
Nicotinic Acid (NA)
-
Phosphate-buffered saline (PBS)
-
Extraction solution (e.g., 80% methanol)
-
Internal standards (e.g., ¹³C-labeled NAD+)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with GNE-617, GNE-617 in combination with NA, or vehicle (DMSO) for the desired time points.
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold extraction solution to the wells to quench metabolism and lyse the cells.
-
Scrape the cells and collect the lysate.
-
Add the internal standard to each sample.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the supernatant using an LC-MS/MS system equipped with a suitable column for polar metabolite separation.
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of NAD+ and the internal standard.
-
Quantify the absolute or relative levels of NAD+ in each sample by comparing the peak area of NAD+ to that of the internal standard.
-
Cell Viability Assay (Nicotinic Acid Rescue)
This assay determines whether the cytotoxic effects of GNE-617 can be reversed by providing an alternative substrate for NAD+ synthesis.
-
Reagents and Materials:
-
NAPRT1-proficient cell lines
-
Cell culture medium
-
GNE-617
-
Nicotinic Acid (NA)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet)
-
96-well or 384-well cell culture plates
-
-
Procedure:
-
Seed NAPRT1-proficient cells in multi-well plates and allow them to attach.
-
Prepare a dose-response matrix of GNE-617 with and without a fixed concentration of NA (e.g., 10 µM). Include vehicle controls.
-
Treat the cells with the compound matrix and incubate for a period that allows for significant cell death in the GNE-617 only group (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated cells and plot the dose-response curves for GNE-617 with and without NA. A rightward shift in the IC50 curve in the presence of NA indicates a rescue effect and thus, specificity of GNE-617 for the NAMPT pathway.
-
Conclusion
The available data strongly support the classification of GNE-617 as a highly specific inhibitor of NAMPT. Its mechanism of action, confirmed through biochemical and cell-based assays, demonstrates a targeted disruption of the NAD+ salvage pathway with minimal impact on the Preiss-Handler pathway. This specificity profile makes GNE-617 a valuable tool for investigating the biological roles of NAMPT and a promising candidate for therapeutic strategies targeting cancers dependent on the NAD+ salvage pathway. The experimental protocols outlined provide a framework for the continued evaluation of GNE-617 and other NAMPT inhibitors.
References
A Head-to-Head Preclinical Comparison of GNE-617 and FK866: A Guide for Researchers
A Comprehensive Analysis of Two Potent NAMPT Inhibitors in Preclinical Cancer Models
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway, has been identified as a critical target due to the heightened reliance of many tumor cells on this pathway for survival and proliferation. This guide provides a detailed head-to-head comparison of two prominent NAMPT inhibitors, GNE-617 and FK866, based on available preclinical data. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the key attributes of these molecules to guide future research and development efforts.
Mechanism of Action: Targeting the NAD⁺ Salvage Pathway
Both GNE-617 and FK866 exert their anti-cancer effects by inhibiting NAMPT, the rate-limiting enzyme responsible for converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor of NAD⁺.[1][2][3] By blocking this critical step, both compounds lead to a rapid depletion of intracellular NAD⁺ levels.[4][5][6] This depletion disrupts numerous essential cellular processes that are dependent on NAD⁺, including redox reactions, DNA repair, and the function of NAD⁺-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[7] The ultimate consequence of this metabolic disruption is the induction of apoptosis and cell death in cancer cells.[2][3][6]
While both are potent NAMPT inhibitors, they belong to different chemical classes. FK866 was one of the first-in-class, highly specific, noncompetitive inhibitors of NAMPT to be identified.[2][3] GNE-617, a structurally distinct compound, is also a potent and competitive inhibitor of NAMPT.[8][9]
In Vitro Efficacy: Potency Across Diverse Cancer Cell Lines
Both GNE-617 and FK866 have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines in the nanomolar range. The table below summarizes the half-maximal inhibitory concentrations (IC50) for both compounds in various cancer cell types.
| Cell Line | Cancer Type | GNE-617 IC50 (nM) | FK866 IC50 (nM) |
| A2780 | Ovarian Cancer | 10[10] | ~1-13[11] |
| PC3 | Prostate Cancer | 2.7[9] | Not specified |
| HT1080 | Fibrosarcoma | 2.1[9] | Not specified |
| MiaPaCa-2 | Pancreatic Cancer | 7.4[9] | Not specified |
| HCT-116 | Colorectal Cancer | 2[9] | Not specified |
| U251 | Glioblastoma | 1.8[9] | Not specified |
| HepG2 | Liver Carcinoma | Not specified | ~1[2][3] |
| Panc-1 | Pancreatic Cancer | Not specified | IC50 decreased with metformin[12] |
| KP4 | Pancreatic Cancer | Not specified | IC50 decreased with metformin[12] |
Note: Direct comparative IC50 values in the same study are limited. Data is compiled from multiple sources.
Studies have shown that GNE-617 can reduce NAD levels by over 95% in both NAPRT1-deficient and proficient cell lines.[9] Similarly, FK866 has been shown to effectively deplete cellular NAD and ATP content in a time- and concentration-dependent manner.[4]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both GNE-617 and FK866 has been validated in various preclinical xenograft models.
| Compound | Cancer Model | Dosing | Key Findings |
| GNE-617 | PC3 (Prostate), HT1080 (Fibrosarcoma), MiaPaCa-2 (Pancreatic) xenografts | 20 or 30 mg/kg, daily | Robust antitumor activity; >98% NAD reduction in tumors.[5][13] |
| A549 (NSCLC), patient-derived gastric and sarcoma xenografts | Not specified | Suppressed tumor growth.[5] | |
| U251 (Glioblastoma) xenografts | Not specified | Significant antitumor effects with no obvious body weight loss.[9] | |
| FK866 | Pancreatic Cancer orthotopic mouse model (Panc-1 cells) | Not specified | Reduced tumor size.[1] |
| KP4 (Pancreatic) xenografts | Not specified | Increased survival when combined with metformin.[12] | |
| Renal cancer murine models | Not specified | Demonstrated antitumor, antiangiogenic, and antimetastatic effects.[5] | |
| T-ALL patient-derived xenograft (PDX) models | Not specified | Significantly reduced peripheral blood disease burden and prolonged survival.[14] |
GNE-617 has shown dose-dependent reduction of NAD levels in tumors, with doses of 20 or 30 mg/kg leading to over 98% inhibition.[13][15] FK866 has also demonstrated efficacy in reducing tumor growth in vivo, and its effects can be enhanced in combination with other agents like metformin.[1][12]
Toxicity Profile: A Key Differentiator
A critical aspect of preclinical evaluation is the toxicity profile of a compound. Both GNE-617 and FK866 have shown on-target toxicities, primarily related to NAD⁺ depletion in healthy tissues.
Thrombocytopenia has been identified as a dose-limiting toxicity for both FK866 and other NAMPT inhibitors in clinical trials.[4][16][17]
Retinal toxicity is another significant concern associated with NAMPT inhibitors. Studies have indicated that this is an on-target effect and may be translatable to humans.[7][18] GNE-617 has been associated with retinal degeneration in rats at relatively high exposures.[7][19] The potential for retinal toxicity with FK866 has also been a consideration.
Interestingly, co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate these toxicities. The rationale is that normal tissues can utilize the Preiss-Handler pathway to synthesize NAD⁺ from NA, bypassing the NAMPT-dependent salvage pathway, whereas many cancer cells lack the key enzyme for this pathway, NAPRT1.[13] However, studies have shown that NA co-administration can also abolish the anti-tumor efficacy of GNE-617 in NAPRT1-deficient tumor models in vivo.[13][20]
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of GNE-617 or FK866 (e.g., 0.1 nM to 10 µM) for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study
-
Animal Models: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: 1-5 million cancer cells suspended in Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: GNE-617 or FK866 is administered daily via oral gavage or intraperitoneal injection at specified doses. The vehicle control group receives the formulation without the active compound.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Tissue Analysis: At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis, such as measuring NAD⁺ levels via LC-MS/MS.
Conclusion
Both GNE-617 and FK866 are potent NAMPT inhibitors with significant preclinical anti-cancer activity. GNE-617 has been extensively characterized in a variety of solid tumor models, demonstrating robust NAD⁺ depletion and tumor growth inhibition. FK866, as a first-in-class inhibitor, has a longer history of investigation and has also shown efficacy in both solid and hematological malignancies.
The key challenge for the clinical translation of NAMPT inhibitors remains their on-target toxicities, particularly thrombocytopenia and retinal toxicity. While strategies such as co-administration with nicotinic acid have been explored, the potential for compromised efficacy in certain contexts requires careful consideration. Future research should focus on identifying predictive biomarkers of response and developing strategies to mitigate toxicities to improve the therapeutic index of this promising class of anti-cancer agents. This guide provides a foundational comparison to aid researchers in designing and interpreting future preclinical studies of NAMPT inhibitors.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- 10. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
GNE-617: A Comparative Guide to its Anti-Tumor Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of GNE-617 with alternative NAMPT inhibitors in patient-derived xenograft (PDX) models. Experimental data is presented to support the findings, along with detailed methodologies for key experiments.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2] Cancer cells, with their high metabolic rate and proliferative nature, are particularly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration. By inhibiting NAMPT, GNE-617 depletes intracellular NAD+ levels, leading to an energy crisis, inhibition of DNA repair, and ultimately, cancer cell death.[3][4]
Comparative Anti-Tumor Efficacy in Patient-Derived Xenografts
The following table summarizes the anti-tumor efficacy of GNE-617 and other NAMPT inhibitors in various patient-derived xenograft (PDX) and cell line-derived xenograft models.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| GNE-617 | Colorectal Cancer | Colo-205 (cell line-derived) | 15 mg/kg, BID, oral | 57% TGI | [5] |
| Prostate Cancer | PC3 (cell line-derived) | 20 mg/kg, QD, oral | 147% TGI (regression) | [2] | |
| Fibrosarcoma | HT-1080 (cell line-derived) | 30 mg/kg, QD, oral | 143% TGI (regression) | [2] | |
| Pancreatic Cancer | MiaPaCa-2 (cell line-derived) | 10 mg/kg, BID, oral | 91% TGI | [6] | |
| OT-82 | Acute Lymphoblastic Leukemia | PDX models (21 models) | 40 mg/kg, 3 days/week, 3 weeks, oral | 86% of PDXs showed disease regression | [7][8] |
| Acute Myeloid Leukemia | MV4-11 (cell line-derived) | 50 mg/kg, 6 days/week, 3 weeks, oral | Near complete tumor regression | [9] | |
| KPT-9274 | Diffuse Large B-Cell Lymphoma | WSU-DLCL2 (cell line-derived) | 150 mg/kg, QD, 3 weeks, oral | Significant tumor growth inhibition | [7] |
| Renal Cell Carcinoma | 786-O (cell line-derived) | 200 mg/kg, BID, oral | Dose-dependent inhibition of tumor growth | [8] | |
| FK866 | Pancreatic Cancer | KP4 (cell line-derived) | 20 mg/kg/day, IP | Slowed tumor progression | [10] |
| T-cell Acute Lymphoblastic Leukemia | PDX model | Not specified | Prolonged survival of leukemic mice | [11] |
Experimental Protocol: In Vivo Anti-Tumor Efficacy Study in PDX Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GNE-617 in patient-derived xenograft models.
1. Animal Models and Housing:
-
Species: Immunodeficient mice (e.g., NOD-scid, NSG) are used to prevent graft rejection.
-
Age/Sex: Typically 6-8 week old female mice are used.
-
Housing: Mice are housed in a specific pathogen-free (SPF) facility in sterile conditions.
2. PDX Model Establishment:
-
Fresh tumor tissue from a patient is obtained under sterile conditions.
-
The tumor tissue is fragmented into small pieces (approximately 20-30 mm³).
-
A small incision is made on the flank of an anesthetized mouse, and a tumor fragment is subcutaneously implanted.
-
Tumor growth is monitored regularly.
3. Cohort Formation and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
GNE-617 Formulation: GNE-617 can be formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in water.[6]
-
Administration: GNE-617 is administered orally (p.o.) via gavage at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
4. Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of GNE-617 in a PDX model.
Conclusion
GNE-617 has demonstrated significant anti-tumor efficacy in various preclinical xenograft models, including those derived from patient tumors. Its mechanism of action, targeting the critical NAD+ salvage pathway, makes it a promising therapeutic agent for cancers dependent on this metabolic route. The provided data and protocols offer a framework for further investigation and comparison of GNE-617 with other NAMPT inhibitors. Direct comparative studies in a broader range of PDX models will be crucial for definitively establishing its relative potency and therapeutic potential.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
a assessing the synergistic effects of GNE-617 with other chemotherapeutic agents
For Researchers, Scientists, and Drug Development Professionals
GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway essential for cellular metabolism and energy production.[1][2] Inhibition of NAMPT by GNE-617 leads to depletion of NAD+ and subsequently ATP, triggering cell death in cancer cells.[2][3] This guide provides a comparative assessment of the synergistic effects of GNE-617 and other NAMPT inhibitors with various chemotherapeutic agents, supported by available preclinical data. While direct experimental evidence for GNE-617 in combination with many traditional chemotherapeutics is limited in publicly available literature, a strong rationale for synergy exists based on its mechanism of action and data from studies with other NAMPT inhibitors.
Synergistic Potential with DNA Damaging Agents and PARP Inhibitors
A significant body of evidence points to the synergistic potential of NAMPT inhibitors, as a class, with DNA damaging agents and Poly (ADP-ribose) polymerase (PARP) inhibitors. The underlying principle of this synergy lies in the dual dependency of cancer cells on NAD+ for both metabolic processes and DNA repair. PARP enzymes, crucial for repairing DNA single-strand breaks, are highly dependent on NAD+ as a substrate. By depleting the cellular NAD+ pool, NAMPT inhibitors can potentiate the effects of DNA damaging agents and PARP inhibitors, leading to increased tumor cell death.
Table 1: Synergistic Effects of NAMPT Inhibitor GNE-618 with PARP Inhibitor Niraparib in Ewing Sarcoma Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit |
| Vehicle | - | - |
| Niraparib (50 mg/kg) | Minimal | Minimal |
| GNE-618 (25 mg/kg) | Moderate | Moderate |
| GNE-618 (25 mg/kg) + Niraparib (50 mg/kg) | Significant Regression | Significantly Increased |
Data extrapolated from a study on Ewing Sarcoma, demonstrating a strong synergistic effect.
Potential Synergy with Other Chemotherapeutic Agents
The rationale for combining GNE-617 with other classes of chemotherapeutics is based on targeting multiple vulnerabilities of cancer cells.
-
Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan, Topotecan): These agents induce DNA strand breaks. The subsequent DNA repair processes heavily consume NAD+. Co-administration with GNE-617 could enhance the efficacy of topoisomerase inhibitors by limiting the NAD+ required for DNA repair.
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin induces DNA damage and generates reactive oxygen species (ROS). NAD+ is essential for cellular antioxidant responses. GNE-617-mediated NAD+ depletion could increase sensitivity to doxorubicin by impairing the cancer cells' ability to cope with oxidative stress.
-
Taxanes (e.g., Paclitaxel): Paclitaxel disrupts microtubule function, leading to mitotic arrest and cell death. While a direct synergistic link is less obvious, metabolic stress induced by GNE-617 could lower the threshold for paclitaxel-induced apoptosis.
-
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These agents form DNA adducts, leading to cell cycle arrest and apoptosis. Similar to other DNA damaging agents, their efficacy could be enhanced by the NAD+ depletion caused by GNE-617, which would hamper DNA repair mechanisms. Although a study mentioned combining GNE-617 with gemcitabine and cisplatin, it did not provide specific data on synergistic effects.
Experimental Protocols
Detailed experimental protocols for synergistic studies of GNE-617 with the aforementioned chemotherapeutic agents are not available in the public domain. However, a general methodology for assessing synergy in vitro is provided below.
General Protocol for In Vitro Synergy Assessment
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Drug Preparation: GNE-617 and the chemotherapeutic agent of interest are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a matrix of concentrations of GNE-617 and the other chemotherapeutic agent, both alone and in combination.
-
After a predetermined incubation period (e.g., 72 hours), a viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis: The cell viability data is used to calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Synergy is typically quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing the Mechanisms of Action and Synergy
Signaling Pathway of NAMPT Inhibition by GNE-617
Caption: Mechanism of GNE-617 action via inhibition of the NAMPT enzyme.
Experimental Workflow for In Vitro Synergy Assessment
Caption: A typical workflow for assessing drug synergy in vitro.
Logical Relationship of Synergistic Action
Caption: The combined effect of GNE-617 and a DNA damaging agent.
Conclusion
While direct and extensive experimental data on the synergistic effects of GNE-617 with a wide range of chemotherapeutic agents is not yet broadly available in published literature, the mechanistic rationale and supporting evidence from other NAMPT inhibitors strongly suggest a high potential for synergistic combinations. The most promising combinations appear to be with DNA damaging agents and PARP inhibitors, where the depletion of NAD+ by GNE-617 can cripple the cancer cells' ability to repair DNA damage, leading to enhanced therapeutic efficacy. Further preclinical and clinical studies are warranted to fully elucidate and quantify the synergistic potential of GNE-617 with various chemotherapeutic regimens to guide future cancer therapy strategies.
References
Independent Verification of GNE-617's IC50 in Various Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of GNE-617, a potent NAMPT inhibitor, across a range of cancer cell lines. The data presented is collated from independent research to offer a comprehensive overview of GNE-617's anti-proliferative activity. For comparative analysis, IC50 values of other well-established NAMPT inhibitors, FK866 and GMX1778, are included where available.
Comparative Analysis of In Vitro Efficacy
The in vitro potency of GNE-617 has been evaluated in numerous cancer cell lines, demonstrating a broad spectrum of activity. The IC50 and EC50 values, representing the concentration required to inhibit 50% of cell growth or a specific cellular process, are summarized below. These values are indicative of the compound's potential therapeutic window and are crucial for dose-response studies.
GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with a biochemical IC50 of 5 nM.[1][2][3] Its mechanism of action involves the depletion of cellular nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, leading to ATP depletion and subsequent cell death.[1][4]
Below is a summary of the reported IC50/EC50 values for GNE-617 and other NAMPT inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | GNE-617 IC50/EC50 (nM) | FK866 IC50 (nM) | GMX1778 IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | <10 | 100 | - | [2][5] |
| Calu6 | Non-Small Cell Lung Cancer | - | - | - | [1] |
| HCT-116 | Colorectal Cancer | - | - | - | [1] |
| HT-1080 | Fibrosarcoma | - | - | - | [1] |
| MiaPaCa-2 | Pancreatic Cancer | - | - | - | [1][6] |
| PC3 | Prostate Cancer | - | - | - | [1] |
| U251 | Glioblastoma | - | ~40 | - | [7] |
| H1334 | Non-Small Cell Lung Cancer | <10 | - | - | [2] |
| H441 | Non-Small Cell Lung Cancer | ~50% viability at 400nM (96h) | - | - | [2] |
| LC-KJ | Non-Small Cell Lung Cancer | >10,000 (4-day), 3 (7-day) | - | - | [2] |
| Colo205 | Colorectal Cancer | - | - | - | [1] |
| NCI-H209 | Small Cell Lung Cancer | - | 0.38-7.2 | - | [5] |
| NCI-H69 | Small Cell Lung Cancer | - | 0.38-7.2 | - | [5] |
| NCI-H446 | Small Cell Lung Cancer | - | 0.38-7.2 | - | [5] |
| DMS79 | Small Cell Lung Cancer | - | 0.38-7.2 | - | [5] |
| H69AR | Small Cell Lung Cancer (Resistant) | - | 0.38-7.2 | - | [5] |
| HeLa | Cervical Cancer | - | - | IC50 depends on NAMPT expression | [8] |
| HepG2 | Liver Carcinoma | - | 1-3 | - | [4] |
| 4T1 | Murine Breast Cancer | - | 2.7 (in presence of metformin) | - | [9] |
| MC38 | Murine Colon Cancer | - | 0.67 (in presence of metformin) | - | [9] |
| KP4 | Pancreatic Cancer | - | 0.7 (in presence of metformin) | - | [9] |
| PANC-1 | Pancreatic Cancer | - | 0.68 (in presence of metformin) | - | [9] |
| ML2 | Acute Myeloid Leukemia | - | > new compounds | - | [6] |
| JRKT | Acute Lymphoblastic Leukemia | - | > new compounds | - | [6] |
| NMLW | Burkitt Lymphoma | - | > new compounds | - | [6] |
| RPMI8226 | Multiple Myeloma | - | > new compounds | - | [6] |
| NB4 | Acute Myeloid Leukemia | - | > new compounds | - | [6] |
Note: IC50/EC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and the specific viability assay used.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potency. The following are generalized protocols for common cell viability assays used to generate the data in this guide.
Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., GNE-617) and a vehicle control (e.g., DMSO). Incubate for the desired period (typically 24-72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT to a water-insoluble formazan.[10]
-
Solubilization: After the incubation, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically 490 nm) using a microplate reader.[10]
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cell Viability Assay using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line and incubate to allow for attachment.[12]
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for the desired time.[12]
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[12]
-
Luminescence Reading: Measure the luminescent signal using a luminometer.
-
IC50 Calculation: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and plot against the log of the concentration to determine the IC50 value using a sigmoidal dose-response curve.[12]
Visualizing the Mechanism and Workflow
To better understand the context of GNE-617's activity, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for IC50 determination.
References
- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. epistemonikos.org [epistemonikos.org]
- 6. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. youtube.com [youtube.com]
- 12. IC50 determination and cell viability assay [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of GNE-617 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of GNE-617 hydrochloride, a potent NAMPT inhibitor used in cancer research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in a safe disposal plan.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅F₂N₃O₃S | MedKoo Biosciences[1] |
| Molecular Weight | 427.43 g/mol | MedKoo Biosciences[1] |
| CAS Number | 1362154-70-8 | MedKoo Biosciences[1] |
| Solubility | Soluble in DMSO | Selleck Chemicals[2] |
| Physical Appearance | Solid | TargetMol[3] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment should be conducted. Always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (butyl rubber is recommended for DMSO)
-
A lab coat
Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container. The label should include the chemical name, "this compound," and the appropriate hazard symbols. Do not mix with other solid wastes unless explicitly permitted by your institution's waste management guidelines.
-
Solutions in DMSO: Solutions of this compound in dimethyl sulfoxide (DMSO) should be collected in a designated, labeled container for organic solvent waste.[3] The container should be compatible with DMSO and clearly labeled with all its contents, including "this compound" and "DMSO." It is important not to mix this waste with other solvent streams, such as halogenated solvents, unless specified by your disposal service.[4]
Step 3: Storage of Waste
Store the sealed waste containers in a designated, secure area for hazardous waste, away from heat and ignition sources.[5] The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Professional Disposal
The disposal of this compound must be handled by a certified environmental waste management service or your institution's Environmental Health & Safety (EHS) department.[6] Provide them with all available information on the chemical, including its Safety Data Sheet if available, and the nature of the waste (solid or in solution). They are equipped to handle and dispose of such research chemicals in accordance with all local, state, and federal regulations.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound is insoluble in water.[2] Furthermore, as a complex organic molecule with potential biological activity, it should never be disposed of down the sink. This practice can harm aquatic life and interfere with wastewater treatment processes.
-
Consult Local Regulations: Waste disposal regulations can vary significantly. Always consult your institution's EHS office and local environmental protection agency guidelines to ensure full compliance.[6]
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.
References
Essential Safety and Handling Precautions for Gne-617 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like GNE-617 hydrochloride is paramount to ensure laboratory safety and experimental integrity. As a specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), this compound requires careful management throughout its lifecycle in the laboratory, from receipt and storage to use and disposal. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides essential safety protocols based on general best practices for handling potent enzyme inhibitors and chemicals with unknown toxicity. For detailed and specific safety information, it is imperative to request and consult the official Safety Data Sheet from the supplier.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, which should be considered the minimum requirement.
| Protection Type | Recommended Equipment | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for powders. For solutions, use in a certified chemical fume hood. | To prevent inhalation of airborne particles or aerosols. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | To protect eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact. Check glove compatibility with solvents used. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown for larger quantities. | To protect skin and clothing from contamination. |
| Face Protection | Face shield (in addition to goggles) when there is a significant risk of splashes. | To provide an extra layer of protection for the face. |
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan is essential for minimizing exposure and ensuring a safe working environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
Clearly label the storage area with the compound's identity and any known hazards.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne particles.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
Avoid eating, drinking, or smoking in the laboratory area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
3. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
4. Spill and Leak Procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills of powder, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or in regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visualizing the Safety Workflow
To further clarify the procedural steps for ensuring safety when working with this compound, the following workflow diagram illustrates the decision-making process and necessary actions.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
